Anthranilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ANTHRANILIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118337-98-7, Array | |
| Details | Compound: Poly(anthranilic acid) | |
| Record name | Poly(anthranilic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118337-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Details | Compound: Poly(anthranilic acid) | |
| Record name | Anthranilic acid | |
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DSSTOX Substance ID |
DTXSID8020094 | |
| Record name | Anthranilic acid | |
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Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Benzoic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Anthranilic acid | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ANTHRANILIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |
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Flash Point |
340 °F (NTP, 1992), 150 °C, 150 °C /from table/ | |
| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |
| Record name | Anthranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |
| Record name | ANTHRANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |
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| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |
| Record name | ANTHRANILIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor) | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |
| Record name | 2-Aminobenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| Record name | ANTHRANILIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |
| Record name | ANTHRANILIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ANTHRANILIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1 | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Anthranilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ANTHRANILIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS | |
CAS No. |
118-92-3, 1321-11-5 | |
| Record name | ANTHRANILIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Anthranilic acid | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anthranilic acid | |
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| Record name | Aminobenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid | |
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| Record name | anthranilic acid | |
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| Record name | Benzoic acid, 2-amino- | |
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Melting Point |
291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C | |
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Synthetic Methodologies for Anthranilic Acid Production
Conventional Chemical Synthesis Routes to Anthranilic Acid
Historically, the industrial production of this compound has relied on several well-established chemical transformations. These methods, while effective, often involve harsh reaction conditions and stoichiometric reagents.
Phthalimide (B116566) Hydrolysis Methods for this compound Production
While not the most direct route, the synthesis of this compound can be conceptualized as beginning from phthalimide, which itself is derived from phthalic anhydride (B1165640). The critical step for producing this compound from a phthalimide-derived intermediate is not simple hydrolysis but rather a molecular rearrangement. The actual compound that undergoes the key transformation is a hydrolysis product of phthalimide, sodium 2-carbamoylbenzoate (sodium phthalamate). sciencemadness.org This intermediate is then subjected to the Hofmann rearrangement.
Hoffmann Rearrangement Applications in this compound Synthesis
The Hofmann rearrangement, also known as the Hofmann degradation, is a cornerstone of industrial this compound production. quora.comquora.com The process typically starts with phthalic anhydride, which is converted to phthalamic acid or its sodium salt. wikipedia.org This intermediate is then treated with an alkaline solution of sodium hypochlorite (B82951) or sodium hypobromite. wikipedia.orggoogle.com
The reaction proceeds through the following key steps:
Amidation of Phthalic Anhydride: Phthalic anhydride reacts with ammonia (B1221849) or urea (B33335) in the presence of sodium hydroxide (B78521) to form the sodium salt of phthalamic acid. wikipedia.orgscribd.com
Hofmann Rearrangement: The sodium phthalamate is treated with sodium hypochlorite. sciencemadness.orgquora.com The amide group undergoes a rearrangement, losing the carbonyl carbon as carbon dioxide and forming an isocyanate intermediate. nih.gov
Hydrolysis: This isocyanate intermediate is unstable and is hydrolyzed in the reaction medium to yield this compound. texiumchem.com
Table 1: Example Reagents for Hofmann Rearrangement Synthesis of this compound
| Reagent | Role | Example Quantity |
|---|---|---|
| Phthalimide | Starting Material | 40 g |
| Sodium Hydroxide (NaOH) | Base for Hydrolysis | 80 g |
| Sodium Hypochlorite (NaOCl) | Oxidizing Agent | 400 g (of 5% solution) |
| Acetic Acid | Precipitation Agent | Excess |
Data sourced from experimental procedures. sciencemadness.orgquora.com
Diazotization and Carboxylation Routes to this compound
The synthesis of this compound can also be approached through reactions involving diazonium salts, although this is less common as a primary production method. One can conceptualize a route starting from aniline (B41778). A patent describes a process involving the acylation of an aniline derivative, followed by halogenation and subsequent carbonylation to produce the this compound. google.com
While the direct diazotization of this compound itself is a known reaction, it typically leads to other products. For example, diazotized this compound can eliminate nitrogen and carbon dioxide to form the highly reactive intermediate, benzyne. wikipedia.orgchemtube3d.com It can also be dimerized to form diphenic acid. wikipedia.orgorgsyn.org Therefore, routes involving diazotization are more relevant for the subsequent reactions of this compound rather than its primary synthesis.
Reductive Amination Strategies for this compound Precursors
Reductive strategies provide another avenue for this compound synthesis. A common industrial precursor is 2-nitrobenzoic acid. The synthesis involves the catalytic reduction of the nitro group to an amino group. This hydrogenation can be carried out using various reducing agents, including hydrogen gas with a catalyst (e.g., palladium on carbon) or other chemical reductants. google.com
Oxidation: 2-nitrotoluene (B74249) is oxidized to 2-nitrobenzoic acid. A method for this involves using nitric acid in the presence of sulfuric acid and a vanadium(V) catalyst. google.comgoogle.com
Reduction: The resulting 2-nitrobenzoic acid is then reduced to form this compound. google.com
This route is considered an advantageous synthesis pathway for producing this compound and its derivatives. google.com
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly processes. These "green" approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.
Catalytic Strategies for Sustainable this compound Production
Significant research has been directed toward catalytic methods that offer a greener alternative to traditional stoichiometric syntheses. These strategies often involve transition-metal catalysts to facilitate key bond-forming reactions.
One prominent green strategy is the catalytic amination of 2-halobenzoic acids. This approach avoids the multi-step process and harsh reagents of the Hofmann rearrangement. Copper-catalyzed cross-coupling reactions have proven effective for the amination of 2-chlorobenzoic and 2-bromobenzoic acids with various amines. organic-chemistry.orgacs.orgnih.govacs.org This method is advantageous as it often eliminates the need to protect the carboxylic acid group and can proceed with high chemo- and regioselectivity, producing N-substituted or primary anthranilic acids in high yields (up to 99%). organic-chemistry.orgacs.org
Iron-catalyzed C-H activation is another emerging area. This method involves the direct amination of an aromatic C-H bond ortho to a directing group. For instance, aromatic carboxamides can be ortho-aminated using N-chloroamines in the presence of an iron/diphosphine catalyst to yield this compound derivatives. nih.gov
Furthermore, transfer hydrogenative coupling strategies offer a transition-metal-catalyst-free route. In one example, 2-nitroaryl methanols are coupled with amines, proceeding with operational simplicity and broad substrate tolerance. rsc.org These catalytic methods represent a significant step towards more sustainable and efficient production of this compound.
Table 2: Comparison of Catalytic Amination Methods for this compound Derivatives
| Method | Catalyst System | Substrates | Key Advantages |
|---|---|---|---|
| Copper-Catalyzed Amination | Cu powder / Cu₂O | 2-halobenzoic acids, Amines | High yield, no protection needed, regioselective. organic-chemistry.orgresearchgate.net |
| Iron-Catalyzed C-H Amination | Iron/diphosphine | Aromatic carboxamides, N-chloroamines | Direct C-H functionalization. nih.gov |
| Transfer Hydrogenation | Catalyst-free | 2-nitroaryl methanols, Amines | Avoids transition metals, simple operation. rsc.org |
Solvent-Free and Environmentally Benign Syntheses of this compound
In the pursuit of greener chemical processes, several environmentally benign methods for synthesizing this compound have been developed, aiming to reduce the use of hazardous solvents and reagents. One notable method involves the oxidation of isatins using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂). scielo.br This reaction is typically carried out in aqueous basic solutions, eliminating the need for organic solvents and featuring short reaction times without the requirement for catalysts. scielo.br The versatility of this method allows for the preparation of a variety of substituted anthranilic acids by utilizing appropriately substituted isatins as starting materials. scielo.br The reactions for unsubstituted isatin (B1672199) are generally complete within 15 minutes at room temperature, yielding this compound in high purity. scielo.br
Another significant advancement in the environmentally friendly production of this compound is through biosynthesis. researchgate.net This approach utilizes microorganisms that have been metabolically engineered to overproduce this compound from renewable feedstocks like glucose. researchgate.net The biosynthesis pathway from chorismic acid, a key intermediate in the shikimate pathway, is leveraged. Specifically, the enzyme anthranilate synthase converts chorismic acid to this compound. wikipedia.org By manipulating the tryptophan biosynthesis pathway in bacteria such as E. coli, it is possible to enhance the production of this compound. researchgate.net These biosynthetic methods represent a sustainable alternative to traditional chemical syntheses that rely on petroleum-derived precursors. researchgate.net
A comparison of reaction conditions for different environmentally benign syntheses is presented in the table below.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature |
| Isatin Oxidation | Isatin | NaOH, H₂O₂ | Water | 15 min | Room Temperature |
| Biosynthesis | Glucose | Engineered E. coli | Fermentation Broth | 48 h | Not specified |
Atom Economy and E-factor Optimization in this compound Synthesis
The principles of green chemistry emphasize the importance of atom economy and minimizing waste, often quantified by the E-factor (Environmental Factor). Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. researchgate.net The E-factor, on the other hand, is a more practical metric, defined as the total mass of waste generated per unit mass of product. nih.gov
Amination of Phthalic Anhydride: C₆H₄(CO)₂O + NH₃ + NaOH → C₆H₄(C(O)NH₂)CO₂Na + H₂O wikipedia.org
Hofmann Rearrangement: C₆H₄(C(O)NH₂)CO₂Na + NaOCl → C₆H₄NH₂CO₂H + NaCl + CO₂ + NaOH wikipedia.org
For the Hofmann rearrangement step, the atom economy can be calculated as follows:
Atom Economy (%) = (Molecular Weight of this compound / (Molecular Weight of Sodium Phthalamate + Molecular Weight of Sodium Hypochlorite)) * 100
Optimizing these green chemistry metrics is a key focus in modern chemical process development. For this compound synthesis, this involves strategies to minimize the use of excess reagents and to select reagents that have a lower environmental impact. For instance, the choice of the oxidizing agent in the Hofmann rearrangement can influence the E-factor. The use of sodium hypochlorite, while effective, contributes to the formation of sodium chloride as a byproduct. Research into catalytic methods that can achieve the same transformation with higher atom economy is an ongoing area of interest.
The table below provides a hypothetical comparison of green chemistry metrics for different synthesis routes.
| Metric | Traditional Synthesis (from Phthalic Anhydride) | Biosynthesis (from Glucose) |
| Atom Economy | Moderate (due to byproducts like NaCl and CO₂) | High (most atoms from glucose are incorporated into the product and biomass) |
| E-factor | High (due to solvent use and inorganic salt waste) | Low (primarily aqueous waste, which can often be treated biologically) |
Industrial-Scale Production Technologies for this compound
The commercial production of this compound is predominantly based on the chemical synthesis from phthalic anhydride. wikipedia.org This process involves the Hofmann rearrangement of the amide group of phthalamic acid, which is derived from phthalic anhydride. wikipedia.org
Process Optimization in Commercial this compound Manufacturing
Optimization of the industrial process for this compound production focuses on improving yield, purity, and throughput while minimizing costs and environmental impact. One significant area of optimization is the transition from batch to continuous processing. A continuous process for the production of this compound from the alkali metal salt of phthalamic acid has been developed, which offers better control over reaction conditions and leads to a purer product with high space-time yields. google.com
Key parameters that are optimized in the commercial manufacturing process include:
Stoichiometry of Reactants: Precise control over the molar ratios of reactants, such as sodium phthalamate, sodium hypochlorite, and sodium hydroxide, is crucial for maximizing the yield of this compound and minimizing the formation of byproducts.
Temperature Control: The Hofmann rearrangement is an exothermic reaction. google.com Effective temperature control is essential to prevent side reactions and ensure the stability of the desired product. The reaction is often initiated at low temperatures and then allowed to warm up. google.com
Reaction Time: In a continuous process, the residence time in the reactor is a critical parameter that is optimized to ensure complete reaction without product degradation.
Reactor Design and Engineering for this compound Synthesis
The design of reactors for the industrial synthesis of this compound must accommodate the specific requirements of the Hofmann rearrangement, particularly its exothermic nature. For continuous production, a specialized apparatus has been described that includes a cooling system and a defined exothermic reaction space. google.com This design allows for the efficient removal of heat and precise control over the reaction temperature.
Continuous-flow reactors, particularly microreactors, are increasingly being explored for carrying out Hofmann rearrangements. nih.gov These reactors offer several advantages over traditional batch reactors, including:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, which is critical for managing the exothermicity of the reaction. nih.gov
Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and intermediates. nih.gov
Precise Control over Reaction Parameters: Flow reactors enable precise control over residence time, temperature, and mixing, leading to higher yields and purities. nih.gov
A typical continuous-flow setup for a Hofmann rearrangement might consist of multiple pumps to introduce the reactants into a mixing zone, followed by a coiled reactor where the reaction takes place. acs.org The product stream then exits the reactor for downstream processing.
Downstream Processing and Purification of Industrial this compound
Following the synthesis, a series of downstream processing steps are required to isolate and purify the this compound. The typical purification process involves:
Neutralization and Precipitation: The reaction mixture, which is alkaline, is neutralized with an acid, such as hydrochloric acid or sulfuric acid, to a near-neutral pH. Subsequently, a weaker acid, typically glacial acetic acid, is added to precipitate the this compound from the solution, as its solubility is low at this pH. texiumchem.com
Filtration: The precipitated crude this compound is separated from the mother liquor by filtration, often using vacuum filtration to improve the efficiency of the separation. texiumchem.com
Washing: The filter cake is washed with cold water to remove residual salts and other water-soluble impurities. texiumchem.com
Drying: The washed product is dried, often in an oven at a controlled temperature, to remove any remaining moisture. texiumchem.com
Recrystallization: For achieving higher purity, the crude this compound can be recrystallized from a suitable solvent, such as hot water. walshmedicalmedia.com This process involves dissolving the crude product in the hot solvent and then allowing it to cool slowly, during which pure crystals of this compound form, leaving impurities behind in the solution.
Biosynthesis and Metabolic Pathways Involving Anthranilic Acid
Enzymatic Pathways for Anthranilic Acid Biosynthesis in Microorganisms
The primary route for this compound biosynthesis in microorganisms is through the shikimate pathway, which generates a variety of aromatic compounds. nih.gov
The biosynthesis of this compound begins with chorismate, the final product of the seven-step shikimate pathway. bioone.orgresearchgate.net The shikimate pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) as initial substrates, which are derived from glycolysis and the pentose phosphate (B84403) pathway, respectively. nih.govbioone.org The conversion of chorismate to anthranilate is a critical branching point in aromatic amino acid biosynthesis. bioone.org
This pivotal reaction is catalyzed by the enzyme anthranilate synthase (AS) . bioone.orgresearchgate.net In most microbial systems, anthranilate synthase is a heterodimeric enzyme composed of two subunits, typically denoted as TrpE and TrpG (or their homologs). nih.gov The larger subunit (TrpE) contains the active site for the conversion of chorismate, while the smaller subunit (TrpG) possesses glutamine amidotransferase activity, providing the amino group for the reaction. nih.gov
The biosynthesis of this compound is meticulously regulated to meet the cell's metabolic needs and prevent the wasteful overproduction of tryptophan and other downstream metabolites. The primary mechanism of regulation is feedback inhibition of anthranilate synthase by the end-product of the pathway, L-tryptophan. nih.govasm.orggoogle.com Tryptophan acts as an allosteric inhibitor, binding to a regulatory site on the anthranilate synthase enzyme, which leads to a conformational change that reduces its catalytic activity.
In addition to feedback inhibition, the expression of the genes encoding anthranilate synthase and other enzymes in the tryptophan biosynthetic pathway is often controlled at the transcriptional level. In many bacteria, these genes are organized into an operon, known as the trp operon . The expression of the trp operon is regulated by a repressor protein, TrpR, which, when bound to tryptophan, recognizes and binds to an operator region on the DNA, blocking transcription. nih.gov
Furthermore, some microorganisms exhibit regulation by other metabolites. For instance, in Streptomyces sp. 3022a, the synthesis of anthranilate synthase is repressed by histidine, p-aminobenzoic acid, and this compound itself, in addition to tryptophan. nih.govasm.org In the plant pathogen Ralstonia solanacearum, this compound acts as a signaling molecule, controlling gene expression related to virulence and quorum sensing through a transcriptional regulator, RaaR. nih.govplos.org
The industrial demand for this compound and its derivatives has spurred the development of genetically engineered microbial strains for its overproduction. The strategies employed typically involve redirecting metabolic flux towards the shikimate pathway and overcoming the native regulatory mechanisms.
Key genetic engineering strategies include:
Overexpression of key enzymes: Increasing the expression of genes encoding enzymes in the shikimate pathway, such as transketolase (tktA) and 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, can enhance the supply of the precursor chorismate. nih.gov
Disruption of competing pathways: Deleting genes that encode enzymes for pathways that branch off from the shikimate pathway and consume chorismate, such as those leading to phenylalanine (pheA) and tyrosine (tyrA) biosynthesis, can channel more substrate towards this compound production. nih.gov
Removal of feedback inhibition: Site-directed mutagenesis of the anthranilate synthase gene can be used to create an enzyme that is insensitive to feedback inhibition by tryptophan. google.com This is a crucial step in achieving high-level production.
Deletion of regulatory genes: Knocking out transcriptional repressors, such as trpR, can lead to the constitutive expression of the trp operon genes. nih.gov
These strategies have been successfully applied in various microorganisms, including Escherichia coli and Corynebacterium glutamicum, to achieve significant titers of this compound.
| Microorganism | Genetic Modification | This compound Titer (g/L) | Reference |
|---|---|---|---|
| Escherichia coli | Disruption of pheA, tyrA, pabA, ubiC, entC, and trpR; Overexpression of aroE and tktA | ~4.0 | nih.gov |
| Corynebacterium glutamicum YTM5 | Genome-engineered strain harboring pEKGH | 26.40 | nih.gov |
| Saccharomyces cerevisiae | Mutant auxotrophic for tryptophan (trp4), with tryptophan-insensitive anthranilate synthase | Not specified | google.com |
| Engineered yeast strain | Not specified in detail | 0.56 | nih.gov |
This compound as a Precursor in Secondary Metabolite Biosynthesis
Beyond its role in primary metabolism, this compound is a versatile precursor for the biosynthesis of a wide range of secondary metabolites with diverse biological activities.
The conversion of this compound to L-tryptophan is a five-step enzymatic pathway that is highly conserved in plants and microorganisms. nih.gov The first committed step in this pathway is the reaction of anthranilate with 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), catalyzed by anthranilate phosphoribosyltransferase (PAT) , to form N-(5'-phosphoribosyl)-anthranilate (PRA). researchgate.netnih.gov
The subsequent steps involve the isomerization of PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP), followed by the cyclization to indole-3-glycerol phosphate (InGP). researchgate.net Finally, tryptophan synthase, a bifunctional enzyme, catalyzes the last two steps: the cleavage of InGP to indole (B1671886) and glyceraldehyde-3-phosphate, and the condensation of indole with serine to produce L-tryptophan.
This compound is a fundamental building block for the biosynthesis of a large and structurally diverse class of alkaloids, including quinoline (B57606) and quinazoline alkaloids. researchgate.netdntb.gov.ua These compounds exhibit a wide range of pharmacological activities.
The biosynthesis of many quinolone alkaloids in bacteria, such as Pseudomonas aeruginosa, involves the activation of this compound to anthraniloyl-CoA. This intermediate can then undergo condensation with malonyl-CoA, followed by a series of cyclization and modification reactions to form the characteristic quinolone scaffold. For example, in the biosynthesis of the Pseudomonas quinolone signal (PQS), anthranilate is a direct precursor.
In some fungi, this compound can be transformed into polycyclic quinazoline alkaloids, such as thielaviazoline, which has shown antimicrobial activity. researchgate.net The specific enzymatic steps and intermediates in many of these pathways are still under investigation, but the central role of this compound as the initial aromatic precursor is well-established.
Biotransformation and Biodegradation of this compound in Environmental Systems
This compound, an aromatic amine, can be introduced into the environment through industrial activities and as a product of tryptophan metabolism. Various microorganisms have evolved pathways to utilize this compound as a source of carbon and nitrogen, playing a crucial role in its environmental fate.
Microbial Degradation Pathways for this compound
Microorganisms employ both aerobic and anaerobic strategies to degrade this compound, transforming it into central metabolic intermediates.
Aerobic Degradation Pathways:
Under aerobic conditions, bacteria and fungi utilize oxygenases to initiate the breakdown of the aromatic ring of this compound. Two primary pathways have been identified:
Catechol Pathway: Several bacterial species, including those from the genera Pseudomonas, Burkholderia, and Acinetobacter, degrade anthranilate via its conversion to catechol. This intermediate is then further metabolized through either ortho- or meta-cleavage pathways, leading to intermediates of the tricarboxylic acid (TCA) cycle.
Gentisate Pathway: Some bacteria, such as Nocardia opaca, can metabolize anthranilate through a different route involving the formation of 5-hydroxyanthranilate, which is then converted to gentisate. The gentisate is subsequently cleaved and enters central metabolism.
The white-rot fungus Bjerkandera adusta has been shown to reduce this compound to 2-aminobenzaldehyde under aerobic conditions.
Anaerobic Degradation Pathway:
In the absence of oxygen, denitrifying bacteria, such as certain Pseudomonas species, can degrade anthranilate. This pathway involves the initial activation of anthranilate to its coenzyme A (CoA) thioester, followed by a reductive deamination. The key steps are:
Activation: Anthranilate is converted to 2-aminobenzoyl-CoA.
Reductive Deamination: 2-Aminobenzoyl-CoA is reductively deaminated to form benzoyl-CoA.
Further Metabolism: Benzoyl-CoA then enters the general anaerobic pathway for the degradation of aromatic compounds.
Enzymatic Mechanisms of this compound Biodegradation
The microbial degradation of this compound is orchestrated by a series of specific enzymes that catalyze the key reactions in both aerobic and anaerobic pathways.
Enzymes of Aerobic Degradation:
Anthranilate 1,2-Dioxygenase: This is a key enzyme in the aerobic catechol pathway. It is a two-component enzyme system that catalyzes the dihydroxylation of anthranilate to produce an unstable intermediate that spontaneously eliminates ammonia (B1221849) and carbon dioxide to form catechol. The reaction requires NADH as a reductant. In Acinetobacter sp. ADP1, this enzyme consists of a reductase component and a terminal oxygenase component. The terminal oxygenase contains a Rieske-type [2Fe-2S] center and a mononuclear non-heme iron center. In Burkholderia cepacia DBO1, a three-component anthranilate dioxygenase has been characterized, comprising a reductase, a ferredoxin, and a two-subunit oxygenase.
Anthranilate Hydroxylase System: In the gentisate pathway observed in Geobacillus thermodenitrificans, a hydroxylase system converts anthranilate to 3-hydroxyanthranilate. This system consists of an FADH₂-utilizing monooxygenase and an FAD reductase.
Enzymes of Anaerobic Degradation:
Anthranilate-CoA Ligase: This enzyme, also known as 2-aminobenzoate-CoA ligase, catalyzes the first step in the anaerobic degradation of anthranilate. It activates this compound by ligating it to coenzyme A in an ATP-dependent reaction, forming 2-aminobenzoyl-CoA (also referred to as anthraniloyl-CoA).
2-Aminobenzoyl-CoA Monooxygenase/Reductase: This enzyme is responsible for the reductive deamination of 2-aminobenzoyl-CoA to benzoyl-CoA. It is an oxygen-sensitive enzyme that requires a low-potential reductant. The enzyme from a denitrifying Pseudomonas species has been shown to catalyze both monooxygenation and hydrogenation of its substrate.
| Degradation Pathway | Key Enzyme | Organism(s) | Enzymatic Reaction |
| Aerobic (Catechol) | Anthranilate 1,2-Dioxygenase | Acinetobacter sp., Burkholderia cepacia, Pseudomonas sp. | Anthranilate + NADH + H⁺ + O₂ → Catechol + CO₂ + NH₃ + NAD⁺ |
| Aerobic (Gentisate) | Anthranilate Hydroxylase System | Geobacillus thermodenitrificans, Nocardia opaca | Anthranilate → 3-Hydroxyanthranilate → Gentisate |
| Anaerobic | Anthranilate-CoA Ligase | Denitrifying Pseudomonas sp. | Anthranilate + ATP + CoA → 2-Aminobenzoyl-CoA + AMP + PPi |
| Anaerobic | 2-Aminobenzoyl-CoA Monooxygenase/Reductase | Denitrifying Pseudomonas sp. | 2-Aminobenzoyl-CoA + Reductant → Benzoyl-CoA |
Bioremediation Potential of this compound-Degrading Microorganisms
The ability of various microorganisms to degrade this compound makes them promising candidates for the bioremediation of contaminated environments. Industrial wastewater from the production of dyes, pharmaceuticals, and other chemicals can contain significant concentrations of this compound and its derivatives, which can be toxic to aquatic life.
Microorganisms such as Pseudomonas and Bacillus species are well-known for their metabolic versatility and their capacity to degrade a wide range of xenobiotic compounds, including aromatic amines. The application of these bacteria in bioremediation strategies can offer an environmentally friendly and cost-effective alternative to traditional physicochemical treatment methods.
The potential applications of this compound-degrading microorganisms in bioremediation include:
Wastewater Treatment: Inoculating industrial wastewater streams with specific bacterial consortia capable of degrading this compound can significantly reduce the organic load and toxicity of the effluent.
Soil and Groundwater Remediation: In situ or ex situ bioremediation techniques can be employed to clean up soil and groundwater contaminated with this compound. This may involve biostimulation (adding nutrients to enhance the activity of indigenous microorganisms) or bioaugmentation (introducing specific degrading microorganisms to the contaminated site).
While the degradation pathways and the responsible microorganisms have been identified, further research is needed to optimize the conditions for their application in real-world bioremediation scenarios and to assess the fate of potential metabolic byproducts. The genetic engineering of these microorganisms to enhance their degradation efficiency and tolerance to high concentrations of pollutants is also an active area of research.
Advanced Spectroscopic and Analytical Characterization Methodologies for Anthranilic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anthranilic Acid Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.
High-Resolution 1H NMR Spectroscopy of this compound
High-resolution proton (¹H) NMR spectroscopy of this compound reveals distinct signals for the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. In a typical solvent like DMSO-d₆, the aromatic protons of this compound appear as a complex multiplet system due to spin-spin coupling. ni.ac.rs The spectrum typically shows signals for the four protons on the benzene (B151609) ring and the protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.
A detailed analysis of the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons. chemicalbook.com For instance, the proton ortho to the carboxylic acid group (H-6) is deshielded and appears at a lower field, while the proton ortho to the amino group (H-3) is shielded and appears at a higher field. The coupling constants (J-values) between adjacent protons provide information about their relative positions on the aromatic ring.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H-3 | 6.524 | d | J(H3,H4) = 8.3 |
| H-4 | 7.23 | t | J(H4,H5) = 7.8 |
| H-5 | 6.761 | t | J(H5,H6) = 7.9 |
| H-6 | 7.72 | d | J(H6,H5) = 8.0 |
| -NH₂ | 3.6 | s | |
| -COOH | 8.4 | s | |
| Data sourced from multiple references, specific values may vary based on experimental conditions. ni.ac.rschemicalbook.com |
13C NMR Spectroscopy for Carbon Skeleton Analysis of this compound
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum displays distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached functional groups.
In DMSO-d₆, the carboxyl carbon (-COOH) appears at the lowest field (around 169 ppm) due to the strong deshielding effect of the two oxygen atoms. The carbon atom attached to the amino group (C-2) is significantly shielded compared to the other aromatic carbons.
Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 110.0 |
| C-2 | 151.0 |
| C-3 | 116.0 |
| C-4 | 134.0 |
| C-5 | 117.0 |
| C-6 | 131.0 |
| -COOH | 169.0 |
| Data compiled from various sources, exact values can differ. ni.ac.rsresearchgate.net |
2D NMR Techniques (COSY, HSQC, HMBC) in this compound Derivative Characterization
Two-dimensional (2D) NMR techniques are powerful tools for the complete structural elucidation of complex this compound derivatives. ni.ac.rs These experiments provide correlation information between different nuclei, which helps in assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For an this compound derivative, COSY spectra show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. mdpi.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. mdpi.comnih.gov For example, in an N-acyl this compound derivative, an HMBC correlation between the amide proton and the carbonyl carbon of the acyl group can confirm the point of attachment. rsc.org
The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals in complex derivatives of this compound, which is crucial for determining their precise chemical structure. ni.ac.rsnih.gov
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is widely employed for the identification, quantification, and structural elucidation of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. hep.com.cn For this compound (C₇H₇NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 138.0555. massbank.eu HRMS instruments can measure this mass with high precision, allowing for the confident identification of this compound in complex mixtures and distinguishing it from other compounds with the same nominal mass. mdpi.comnih.gov
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 138.0555 |
| [M+Na]⁺ | 160.0374 |
| [M-H]⁻ | 136.0404 |
| Calculated values for the most abundant isotopes. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a product ion spectrum. upce.cz This spectrum provides valuable structural information by revealing the fragmentation pathways of the molecule. The fragmentation of the protonated this compound ion ([M+H]⁺) typically involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).
In positive ion mode, a common fragmentation pathway for this compound involves the loss of water from the protonated carboxylic acid group, followed by the loss of carbon monoxide. In negative ion mode, the deprotonated molecule ([M-H]⁻) can lose carbon dioxide (CO₂).
Table 4: Major Fragment Ions of Protonated this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 138.0555 | 120.0449 | H₂O |
| 138.0555 | 92.0500 | H₂O + CO |
| Fragmentation patterns can vary depending on the ionization method and collision energy. unimi.it |
For derivatives of this compound, MS/MS analysis is crucial for identifying the nature and position of substituents. The fragmentation patterns can reveal the loss of the substituent group or characteristic cleavages within the substituent itself, aiding in the complete structural characterization. nih.gov
LC-MS and GC-MS Methodologies for this compound Quantification in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the quantification of this compound in complex biological, food, and environmental samples. tandfonline.comnih.govarcjournals.org Due to its role as a metabolite in the kynurenine (B1673888) pathway, the accurate measurement of this compound is crucial in various research fields. nih.gov
LC-MS/MS, in particular, offers high sensitivity and specificity, enabling the quantification of this compound and other related metabolites, such as tryptophan and quinolinic acid, in matrices like plasma, serum, cerebrospinal fluid (CSF), and brain tissue. tandfonline.comnih.gov These methods often employ reversed-phase chromatography for separation, coupled with tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for precise detection. nih.govresearchgate.net Sample preparation is a critical step and typically involves protein precipitation (PPT) with agents like methanol (B129727) or trichloroacetic acid (TCA), or more advanced techniques like solid-phase extraction (SPE) to remove interfering substances from the matrix. mdpi.comworldscientific.com The use of isotopically labeled internal standards, such as mefenamic acid-D4, is common to ensure accuracy and precision in quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) provides another robust method for metabolic profiling that includes this compound. nih.gov For GC-MS analysis, derivatization of the analyte is typically required to increase its volatility and thermal stability. This protocol allows for the relative quantitation of key primary metabolites, including amino acids like this compound, in a single analytical run. nih.gov High-resolution GC-MS systems, such as GC-Orbitrap, can provide exact mass measurements, further enhancing the confidence in compound identification. nih.gov
The selection of the methodology often depends on the sample matrix, the required sensitivity, and the other metabolites being analyzed simultaneously. For instance, highly sensitive LC-MS/MS methods have been developed to measure this compound at nanomolar concentrations in biological fluids. nih.govnih.gov
| Technique | Matrix | Sample Preparation | Key Features | Reference |
|---|---|---|---|---|
| LC-MS/MS | Plasma, CSF, Brain Tissue | Protein Precipitation, Deuterated Internal Standards | Quantifies 11 molecules including tryptophan and kynurenine pathway metabolites within 5.5 minutes. | nih.gov |
| HPLC with Fluorimetric Detection | Rat Brain Tissue, Serum, Urine | Novel isolation procedure | High sensitivity with a detection limit of 50 fmol; identified by retention time in three chromatographic systems. | nih.gov |
| LC-MS/MS | Human Serum | Protein Precipitation (Trichloroacetic Acid) | Part of a method to quantify tryptophan and its major metabolites for cancer immunotherapy biomarker studies. | mdpi.com |
| GC-MS-Orbitrap | Plant Leaves | Derivatization | Provides exact mass analysis for metabolic profiling of primary metabolites including amino acids. | nih.gov |
| HPLC-ESI-MS/MS | Seaweed Biostimulants | Acidified Acetonitrile (B52724) Partitioning, Solid-Phase Extraction | Qualitative and quantitative analysis of hydroxybenzoic acids and related derivatives. | vu.edu.au |
Vibrational Spectroscopy for this compound Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy of this compound
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its amine (-NH₂), carboxylic acid (-COOH), and aromatic ring structures. rajpub.comresearchgate.net
Key vibrational bands for this compound include O-H stretching from the carboxylic acid group, which often appears as a broad band, and N-H stretching vibrations from the amino group. researchgate.netorientjchem.org The carbonyl (C=O) stretching of the carboxylic acid group gives a strong absorption peak, and its position can be influenced by hydrogen bonding. ijddr.in Asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are also prominent. researchgate.netorientjchem.org The presence of the amino group is confirmed by characteristic N-H stretching bands, typically appearing as two peaks for the symmetric and asymmetric modes. jppres.com Vibrational assignments are often confirmed through theoretical calculations based on density functional theory (DFT). nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| -NH₂ (Amino) | N-H Stretching | 3235 - 3440 | researchgate.netjppres.comjetir.org |
| -COOH (Carboxylic Acid) | O-H Stretching | ~3390 (broad) | researchgate.netorientjchem.org |
| -COOH (Carboxylic Acid) | C=O Stretching | 1656 - 1679 | researchgate.netjppres.com |
| -COO⁻ (Carboxylate) | Asymmetric Stretching (νas) | ~1679 | researchgate.netorientjchem.org |
| -COO⁻ (Carboxylate) | Symmetric Stretching (νs) | ~1486 | researchgate.netorientjchem.org |
| Aromatic Ring | C-H Stretching | ~3111 | researchgate.netorientjchem.org |
| Aromatic Ring | C=C Stretching | ~1577 | researchgate.netorientjchem.org |
Raman Spectroscopy for Molecular Fingerprinting of this compound
Raman spectroscopy serves as a complementary vibrational technique to FTIR, offering a unique molecular fingerprint of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for structural elucidation and the study of polymorphism. nih.govosti.gov
The Raman spectrum of this compound provides detailed information that can be used to distinguish between its different crystalline forms (polymorphs). rsc.org Studies combining experimental Raman data with DFT calculations have enabled comprehensive vibrational assignments. nih.gov Furthermore, Surface-Enhanced Raman Scattering (SERS) has been utilized to study the adsorption properties of this compound on metal surfaces, such as silver nanoparticles. researchgate.net This technique enhances the Raman signal, allowing for the investigation of molecular orientation and interaction at interfaces. researchgate.net The SERS spectrum of anthranilate suggests it chemisorbs to the silver surface through its carboxylate group with a perpendicular orientation. researchgate.net The ability of Raman spectroscopy to probe the equilibrium of different species (ionic, zwitterionic, neutral) in solution has also been leveraged to understand and control the polymorphic outcome during crystallization. rsc.org
X-ray Crystallography and Diffraction Studies of this compound
X-ray crystallography and diffraction are indispensable tools for determining the precise three-dimensional atomic arrangement within crystalline this compound, including the characterization of its various solid-state forms.
Single Crystal X-ray Diffraction of this compound Polymorphs
This compound is known to exhibit polymorphism, meaning it can exist in multiple crystalline structures. researchgate.netnih.gov Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the crystal structures of these polymorphs. At least three polymorphs, commonly denoted as Forms I, II, and III, have been identified. researchgate.netnih.govresearchgate.net
Solid this compound is typically a mixture of the neutral amino-carboxylic acid and the zwitterionic ammonium (B1175870) carboxylate forms. wikipedia.org Form I is reported to contain both neutral and zwitterionic molecules. nih.gov SCXRD studies have determined the crystal system and space group for different polymorphs. For example, one form of this compound crystallizes in the orthorhombic system with the space group Pna2₁. rajpub.com Another form has a monoclinic crystal structure with the space group P2₁. wikipedia.org The detailed structural information obtained from SCXRD, such as bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding), is crucial for understanding the stability and physical properties of each polymorph. researchgate.net
| Polymorph | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Form I | - | - | Contains both neutral and zwitterionic molecules; most stable form. | nih.gov |
| Form II | - | - | Contains only neutral molecules. | nih.gov |
| Form III | - | - | Contains only neutral molecules. | nih.gov |
| (unspecified) | Orthorhombic | Pna2₁ | Characterized by single crystal XRD. | rajpub.com |
| (unspecified) | Monoclinic | P2₁ | Consists of both amino-carboxylic acid and zwitterionic forms. | wikipedia.org |
Powder X-ray Diffraction (PXRD) for this compound Formulation Analysis
Powder X-ray Diffraction (PXRD) is a vital analytical technique for the characterization of polycrystalline materials. It is widely used for the routine identification and quality control of this compound in various formulations. jppres.comscirp.org Each crystalline form of this compound produces a unique PXRD pattern, which serves as a fingerprint for its identification. jppres.comresearchgate.net
PXRD is instrumental in screening for polymorphs, as different solid forms will exhibit distinct diffraction peaks at specific 2θ angles. jppres.comiucr.org For instance, the diffraction pattern of one form of this compound shows characteristic peaks at 2θ values of 10.6°, 14.3°, 18.6°, and 24.2°. jppres.com The sharpness and intensity of the peaks in a PXRD pattern provide an indication of the material's crystallinity. rajpub.com The technique is also used to confirm the formation of new solid forms, such as co-crystals or salts of this compound, by comparing the diffraction pattern of the new material to those of the starting components. jppres.comulisboa.pt In formulation analysis, PXRD can detect changes in the crystalline structure of an active pharmaceutical ingredient (API) like this compound, ensuring the stability and consistency of the final product. worldscientific.comresearchgate.net
Chromatographic Techniques for this compound Quantification
The quantification of this compound in various matrices is crucial for applications ranging from industrial quality control to biomedical research. Chromatographic techniques, renowned for their high separation efficiency and sensitivity, are the cornerstone of analytical methodologies for this purpose. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most prominently used techniques, each with specific advantages depending on the sample complexity and analytical goals.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of this compound and its derivatives due to its versatility and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.
A prevalent method involves the use of a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a highly sensitive and accurate quantification of this compound (ANA) and 3-hydroxythis compound (3-HANA) in rat brain dialysate was achieved using a C18 column (5 µm, 250 x 4.6 mm i.d.). nih.govresearchgate.net The mobile phase was a mixture of 25 mM sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v), coupled with fluorimetric detection at an excitation wavelength of 316 nm and an emission wavelength of 420 nm. nih.govresearchgate.net This method demonstrates the progressive increase of ANA levels following the administration of L-tryptophan. nih.govresearchgate.net
Another study details the measurement of this compound in urine using a Chemcosorb 5-ODS-H column (150mm x 4.6mm i.d.) with a mobile phase of 80mM potassium dihydrogenphosphate (pH adjusted to 3.0) and acetonitrile (65:35, v/v). tandfonline.com Fluorimetric detection was set at an excitation wavelength of 340 nm and an emission wavelength of 410 nm, achieving a detection limit of 0.3 pmol. tandfonline.com
For the analysis of this compound derivatives in pharmaceuticals and biological fluids, a gradient HPLC method has been proposed. tandfonline.comtandfonline.com This method utilizes a Lichrosorb-RP 18 column (10 µm, 250x4 mm I.D.) with a gradient of 0.065M ammonium acetate (B1210297) and methanol, and UV detection at 282 nm. tandfonline.comtandfonline.com Furthermore, a liquid chromatographic method was developed for determining p-aminobenzoic acid and this compound in urine, using a Novapak C18 reversed-phase column with a mobile phase of methanol in 40 mmol/l acetate buffer and detection at 254 nm. rsc.org The detection limit for this compound in this method was 12 mg/l. rsc.org
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and specificity for the simultaneous analysis of multiple metabolites, including this compound. nih.govmtoz-biolabs.com One such method allows for the analysis of this compound along with other kynurenine pathway metabolites in various biological matrices with a run time of 6.5 minutes and without the need for derivatization. nih.gov
Table 1: HPLC Methods for this compound Quantification
| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| This compound, 3-Hydroxythis compound | Rat brain dialysate | C18 (5 µm, 250 x 4.6 mm) | 25 mM Sodium/acetic acid buffer (pH 5.5) and Methanol (90:10 v/v) | Fluorimetric (Ex: 316 nm, Em: 420 nm) | Not specified | nih.govresearchgate.net |
| This compound | Urine | Chemcosorb 5-ODS-H (150 x 4.6 mm) | 80 mM Potassium dihydrogenphosphate (pH 3.0) and Acetonitrile (65:35 v/v) | Fluorimetric (Ex: 340 nm, Em: 410 nm) | 0.3 pmol | tandfonline.com |
| This compound derivatives | Pharmaceuticals, Biological fluids | Lichrosorb-RP 18 (10 µm, 250 x 4 mm) | Gradient: 0.065M Ammonium acetate and Methanol | UV (282 nm) | 1.0 ng (for tolfenamic acid) | tandfonline.comtandfonline.com |
| p-Aminobenzoic acid, this compound | Urine | Novapak C18 | Methanol in 40 mmol/l acetate buffer | UV (254 nm) | 12 mg/l (for this compound) | rsc.org |
| Tryptophan, Kynurenine pathway metabolites (including this compound) | Biological matrices | UPLC column | Not specified | MS/MS | Not specified | nih.gov |
| Monohydroxybenzoic acids (including this compound) | Seaweed biostimulant | Reversed-phase biphenyl | Methanol/water with formic acid | ESI-MS/MS | Not specified | vu.edu.au |
Gas Chromatography (GC) Derivatization Techniques for this compound
Gas chromatography (GC) is a powerful technique for separating volatile compounds. science.gov However, many biological molecules, including this compound, are non-volatile and require a chemical modification step known as derivatization to increase their volatility and thermal stability for GC analysis. science.govgcms.cz Common derivatization strategies for compounds containing active hydrogen atoms, like carboxylic acids and amines, include silylation and alkylation (esterification). colostate.edu
Silylation is a widely used derivatization method where active hydrogens in functional groups are replaced by a trimethylsilyl (B98337) (TMS) group. d-nb.infotcichemicals.com Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are commonly employed. d-nb.info While effective for many compounds, silylated derivatives of some amino acids can be unstable. nih.gov A two-step derivatization procedure involving methoximation followed by silylation with MSTFA is often used for comprehensive metabolomic analysis. zenodo.org
Alkylation , specifically esterification, is another key technique for preparing acid derivatives for GC analysis. gcms.cz This process involves reacting the carboxylic acid group of this compound with an alcohol, typically in the presence of an acid catalyst, to form a more volatile ester. colostate.edu For example, methyl anthranilate can be prepared by the esterification of this compound with methanol. nih.gov This can be achieved using an acid catalyst or through the reaction of isatoic anhydride (B1165640) with methanol. nih.gov Transesterification, where the alcohol portion of an ester is displaced by another alcohol, is also a viable method. google.com The derivatization of this compound to its methyl ester using diazomethane (B1218177) has also been reported for GC-MS analysis. researchgate.net
Another approach involves the use of m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) for simultaneous extraction and methylation, which has been successfully applied to the analysis of indigo (B80030) and its degradation products, including this compound, on textile fibers. cac-accr.ca
Table 2: GC Derivatization Techniques for this compound
| Derivatization Technique | Reagent(s) | Derivative Formed | Key Features | Reference |
|---|---|---|---|---|
| Silylation | N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ester/amine | Common for metabolomics; can have stability issues with some amino acids. | d-nb.infonih.gov |
| Alkylation (Esterification) | Methanol with acid catalyst (e.g., sulfuric acid) | Methyl anthranilate | Forms stable and volatile esters suitable for GC. | nih.govgoogle.com |
| Alkylation (Esterification) | Diazomethane | Methyl anthranilate | Effective methylation for GC-MS analysis. | researchgate.net |
| Simultaneous Extraction and Methylation | m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | Methylated this compound | Simplifies sample preparation for complex matrices like textiles. | cac-accr.ca |
Capillary Electrophoresis (CE) for this compound Separation and Detection
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of charged species. In its simplest form, capillary zone electrophoresis (CZE), ions are separated based on their differential migration in an electric field.
CZE has been successfully applied to the separation of aromatic amines, including this compound. nih.gov The separation is often performed in a fused-silica capillary with a buffer system at a low pH. For instance, a study on the separation of seven aromatic amines utilized a 40 mmol/L NaH2PO4 buffer at pH 1.7. nih.gov Under these acidic conditions, the amino group of this compound is protonated, giving it a positive charge and allowing it to migrate towards the cathode. nih.gov
Another CZE method was developed for the simultaneous determination of several organic acids, including this compound, in Radix Isatidis. nih.gov The optimal conditions involved a fused-silica capillary, a buffer solution of 15% acetonitrile, 25 mmol/L borate, and 15 mmol/L β-cyclodextrin at pH 9.10, with an applied voltage of 11.5 kV and UV detection at 220 nm. nih.gov This method achieved a detection limit of 1.5 mg/L for this compound. nih.gov
Micellar electrokinetic chromatography (MEKC) is a modification of CE that allows for the separation of both charged and neutral analytes. wikipedia.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgresearchgate.net Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, enabling separation based on both electrophoretic mobility and partitioning coefficient. This technique has been used for the analysis of various compounds, including those related to the kynurenine pathway, which involves this compound. mdpi.com A mixed micelle system of sodium dodecyl sulfate (B86663) (SDS) and Brij-35 has been used to enhance the analysis of kynurenine pathway metabolites. mdpi.com
This compound has also been utilized as a derivatizing agent in CE for the analysis of other molecules, such as glucosamine (B1671600). nih.govresearchgate.net In these methods, glucosamine is labeled with this compound, and the resulting derivative is then separated and detected by CE with UV detection. nih.govresearchgate.net
Table 3: Capillary Electrophoresis Methods for this compound
| CE Mode | Analyte(s) | Capillary | Buffer/Electrolyte | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Aromatic amines | Fused-silica | 40 mmol/L NaH2PO4 (pH 1.7) | Not specified | Not specified | nih.gov |
| Capillary Zone Electrophoresis (CZE) | Salicylic (B10762653) acid, Syringic acid, Benzoic acid, this compound | Fused-silica (47.3 cm x 50 µm) | 15% Acetonitrile, 25 mmol/L Borate, 15 mmol/L β-CD (pH 9.10) | UV (220 nm) | 1.5 mg/L | nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Kynurenine pathway metabolites | Not specified | 20 mM Na2B4O7 (pH 9.2), 2 mM Brij-35, 20 mM SDS, 20% (v/v) Methanol | Diode Array Detector (DAD) | 1.5-3.0 ng/mL (for other analytes) | mdpi.com |
Reactivity and Derivatization Chemistry of Anthranilic Acid
Electrophilic Aromatic Substitution Reactions of Anthranilic Acid
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the strongly activating and ortho-, para-directing amino group. The carboxylic acid group, being a deactivating meta-directing group, has a lesser influence on the regioselectivity of these reactions. Consequently, electrophiles predominantly attack the positions ortho and para to the amino group, which correspond to positions 3 and 5 of the this compound ring.
Halogenation: The bromination of this compound in glacial acetic acid demonstrates the influence of reaction conditions on the product distribution. When the reaction is carried out at low temperatures, the primary product is 5-bromothis compound, with 3,5-dibromothis compound formed as a minor product. acs.org Conversely, performing the reaction near the boiling point of acetic acid reverses this outcome, yielding 3,5-dibromothis compound as the major product. acs.org Chlorination of this compound can produce the 2,4-dichloro derivative. wikipedia.org
Sulfonation: this compound can undergo sulfonation to produce sulfoanthranilic acids. 5-Sulfothis compound is synthesized by treating this compound with chlorosulfuric acid in a suitable solvent or by baking the sulfate (B86663) salt of this compound at high temperatures (200 °C). chemicalbook.com Another method involves the sulfonation of ortho-nitrotoluene followed by oxidation and reduction steps to yield 4-sulfothis compound. environmentclearance.nic.inscribd.comgoogle.com
Nucleophilic Substitution and Condensation Reactions of this compound
The amino group of this compound is a potent nucleophile, readily participating in substitution and condensation reactions.
N-Arylation: The amino group can undergo N-arylation through reactions like the Ullmann condensation (also known as the Jourdan-Ullmann-Goldberg reaction). This reaction typically involves the coupling of this compound with an aryl halide, such as bromobenzene (B47551) or o-chlorobenzoic acid, in the presence of a copper catalyst and a base at elevated temperatures to form N-aryl anthranilic acids. ijpsjournal.comijpsonline.com These N-phenylthis compound derivatives are key intermediates in the synthesis of acridones. ijpsjournal.comjocpr.com
Condensation with Carbonyl Compounds: The nucleophilic amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reactivity is a cornerstone for the synthesis of various heterocyclic structures. For instance, the reaction of this compound derivatives with aldehydes can lead to the formation of dihydroquinazolines. core.ac.ukki.se
Cyclization Reactions Involving this compound
This compound is a premier precursor for the synthesis of a multitude of fused heterocyclic compounds due to the strategic positioning of its amino and carboxylic acid functionalities, which can react with a single reagent or in a stepwise manner to form rings.
Synthesis of Quinazolinones from this compound Precursors
Quinazolinones are a prominent class of heterocycles synthesized from this compound, exhibiting a wide range of biological activities. tandfonline.comniscpr.res.in
One of the most classic methods is the Niementowski quinazolinone synthesis , which involves the condensation of this compound with amides, such as formamide, at high temperatures to produce 4(3H)-quinazolinones. tandfonline.comekb.egbu.edu.egnih.gov Variations of this reaction have been developed to improve yields and reaction conditions, including microwave-assisted synthesis. niscpr.res.inbu.edu.eg
Another common route involves a two-step process where this compound is first cyclized to a benzoxazinone (B8607429) intermediate using an acid anhydride (B1165640) (like acetic anhydride). tandfonline.comnih.gov This intermediate then reacts with a primary amine or ammonia (B1221849) to yield the corresponding 2,3-disubstituted or 3-substituted quinazolin-4(3H)-one. tandfonline.comnih.govuob.edu.ly One-pot syntheses combining this compound, an amine, and an orthoester under various conditions, including microwave irradiation or with catalysts like DABCO, have also been reported as efficient methods. tandfonline.comajol.info
Furthermore, quinazolin-2,4(1H,3H)-diones can be prepared by reacting this compound derivatives with potassium cyanate (B1221674) to form a urea (B33335) intermediate, which is then cyclized. jst.go.jp
Benzoxazinone Formation from this compound Derivatives
1,3-Benzoxazin-4-ones are important heterocyclic intermediates, often prepared from this compound. The most direct method involves the reaction of this compound or its derivatives with acid anhydrides or acid chlorides. bu.edu.eg
Heating this compound with acetic anhydride is a standard procedure to produce 2-methyl-4H-3,1-benzoxazin-4-one. bu.edu.eg Similarly, other acid anhydrides, like succinic anhydride, can be used to introduce different substituents at the 2-position. bu.edu.eguomosul.edu.iq
The reaction of anthranilic acids with various acyl chlorides in the presence of a base like triethylamine (B128534) also yields benzoxazinone derivatives. bu.edu.eg These reactions can be performed in a one-pot fashion, where the initially formed N-acyl this compound is cyclized in situ by heating with a dehydrating agent like acetic anhydride.
Synthesis of Diverse Heterocyclic Compounds from this compound
The versatility of this compound extends to the synthesis of numerous other heterocyclic systems.
Acridones: N-aryl anthranilic acids, prepared via the Ullmann condensation, can be cyclized under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) to yield acridones. ijpsjournal.comjocpr.comresearchgate.net This intramolecular Friedel-Crafts acylation is a key step in the synthesis of many acridone (B373769) alkaloids and their analogues. acs.org
Benzodiazepines: this compound and its derivatives are valuable building blocks for the synthesis of various benzodiazepine (B76468) scaffolds. core.ac.ukki.se For example, 1,4-benzodiazepine-3-ones have been synthesized from anthranilonitrile (a derivative of this compound). core.ac.ukki.se Other strategies involve multicomponent reactions, such as the Ugi four-component reaction using methyl anthranilate, to construct complex benzodiazepine structures. nih.govbeilstein-journals.org A grinding-induced, one-pot cascade reaction of aziridines with anthranilic acids has also been developed to produce benzo-1,4-diazepin-5-ones efficiently. researchgate.netthieme-connect.com
Esterification and Amidation Reactions of this compound
The carboxylic acid and amino groups of this compound can undergo standard derivatization reactions.
Esterification: The carboxylic acid group can be esterified under acidic conditions, such as in the Fischer esterification, to produce alkyl anthranilates. Methyl anthranilate, for example, is a common derivative used in synthesis. ijpsjournal.com
Amidation: The amino group of this compound can be acylated by reacting with acyl chlorides or acid anhydrides to form N-acyl anthranilic acids. core.ac.uk This reaction is often the first step in the synthesis of heterocycles like benzoxazinones and quinazolinones. uob.edu.ly The carboxylic acid function can also be converted into an amide. Intramolecular peptide coupling of anthraniloylthis compound can produce an eight-membered ring dimer. ijpsjournal.com Furthermore, this compound is utilized in peptide synthesis, where its deactivated aromatic amine requires specific coupling conditions, such as the use of activating agents like Oxyma Pure, to achieve high yields and avoid side reactions. nih.govrsc.org This has enabled the synthesis of natural products containing this compound units. nih.govbeilstein-journals.org
Metal-Catalyzed Coupling Reactions of this compound Derivatives
The functionalization of the this compound scaffold through metal-catalyzed cross-coupling reactions represents a powerful and versatile strategy for the synthesis of a diverse array of complex molecules. These methods have become indispensable in medicinal chemistry and materials science for creating novel compounds with tailored properties. Key examples of such transformations include the Suzuki, Heck, and Buchwald-Hartwig reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds at various positions of the this compound core.
Copper-Catalyzed Coupling Reactions
The Ullmann condensation, a copper-catalyzed reaction, is a traditional and widely used method for the synthesis of N-aryl anthranilic acids. ekb.egijpsonline.com This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst, such as cupric oxide, and a base like anhydrous potassium carbonate. ijpsonline.com The reaction conditions often require high temperatures and long reaction times. ijpsjournal.com To address these limitations, modifications to the classical Ullmann-Goldberg coupling have been developed, including the use of ultrasonic irradiation, which has been shown to improve yields and shorten reaction times. ekb.egtandfonline.comtandfonline.com For instance, the synthesis of N-aryl this compound derivatives has been successfully achieved using ultrasonic irradiation in the presence of a copper catalyst. ekb.eg
A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline derivatives. nih.gov This method eliminates the need for protecting the acid group and produces a wide range of N-aryl this compound derivatives in high yields. nih.gov The reaction is tolerant of both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered ones. nih.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions are central to the derivatization of this compound. The Buchwald-Hartwig amination, for instance, provides an efficient route for the formation of N-aryl and N-alkyl this compound derivatives. ekb.egrsc.org This reaction has been successfully applied in solid-phase synthesis, allowing for the creation of a diverse library of N-substituted this compound derivatives with high purity. rsc.orgrsc.org The use of a second-generation XPhos palladium precatalyst with a base like potassium phosphate (B84403) has proven effective for the Buchwald-Hartwig amination of anilines. rsc.org
The Suzuki cross-coupling reaction is another cornerstone of palladium-catalyzed transformations, enabling the formation of C-C bonds. A notable application is the synthesis of 3-(het)aryl anthranilic acids through the reaction of 7-iodoisatin with (het)arylboronic acids in water, followed by oxidative cleavage of the resulting isatin (B1672199). acs.org Palladium on carbon (Pd/C) has also been employed as a catalyst for the direct Suzuki coupling of halo-anthranilic acids with aryl or heteroaromatic boronic acids or their esters, offering a more direct route to aryl anthranilic acids. google.com
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, has also been applied to this compound derivatives. A one-pot diazotization of this compound followed by a Heck reaction with ethyl acrylate (B77674) has been reported, providing a convenient route to cinnamate (B1238496) esters. psu.edu Furthermore, palladium-catalyzed carbonylative coupling reactions of this compound with aryl bromides have been utilized to synthesize benzoxazinone derivatives. umich.edu
More recent developments include the palladium-catalyzed C-H carboxylation of acetanilides using N,N-dimethyloxamic acid as a carboxylate source to produce N-acyl this compound derivatives. rsc.org
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a valuable tool for introducing alkynyl moieties into the this compound framework. organic-chemistry.org This reaction has been employed in the synthesis of complex heterocyclic structures. For example, methyl N-acetyl-5-ethynylanthranilate has been coupled with 4-bromobenzoyl chloride in a Sonogashira reaction as a key step in the synthesis of 1,5-benzodiazepine derivatives. nih.gov
Interactive Data Table of Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Substrates | Catalyst/Reagents | Product Type | Reference |
| Ullmann Condensation | o-chlorobenzoic acid, substituted anilines | Cupric oxide, anhydrous potassium carbonate | N-aryl anthranilic acids | ijpsonline.com |
| Ullmann-Goldberg Condensation (Ultrasound) | o-halogenobenzoic acids, primary aromatic amines | Copper catalyst | N-aryl anthranilic acids | tandfonline.comtandfonline.com |
| Copper-Catalyzed Amination | 2-chlorobenzoic acids, aniline derivatives | Copper catalyst | N-aryl anthranilic acids | nih.gov |
| Buchwald-Hartwig Amination | 1-methyl-2-iodoterephthalate, anilines | XPhos palladium precatalyst, K3PO4 | N-aryl this compound derivatives | rsc.org |
| Suzuki Coupling | 7-Iodoisatin, (het)arylboronic acids | Palladium catalyst | 3-(Het)aryl anthranilic acids | acs.org |
| Suzuki Coupling | Halo-anthranilic acid, arylboronic acid | Pd/C | Aryl this compound | google.com |
| Heck Reaction | This compound, ethyl acrylate | Pd(OAc)2 | Cinnamate ester | psu.edu |
| Carbonylative Coupling | This compound, aryl bromides | PdCl2(PhCN)2, P(t-Bu)3·HBF4 | Benzoxazinone derivatives | umich.edu |
| C-H Carboxylation | Acetanilides, N,N-dimethyloxamic acid | Pd(OAc)2 | N-acyl anthranilic acids | rsc.org |
| Sonogashira Coupling | Methyl N-acetyl-5-ethynylanthranilate, 4-bromobenzoyl chloride | Pd(PPh3)2Cl2, CuI, PPh3, Et3N | Alkynone intermediate for 1,5-benzodiazepines | nih.gov |
Applications of Anthranilic Acid and Its Derivatives in Chemical Industries
Anthranilic Acid in Dyestuff and Pigment Synthesis
This compound is a well-established intermediate in the manufacturing of dyes and pigments. mdpi.com It is integral to the synthesis of several classes of colorants, particularly azo dyes, which are valued for their brilliant and lasting colors in the textile, leather, and paint industries. core.ac.uk The global demand for these colorful products directly fuels the need for this compound as a key starting material. core.ac.uk
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). google.com The synthesis of these dyes from this compound follows a classic two-step chemical process: diazotization followed by azo coupling. google.comgoogle.com
First, the primary aromatic amine group of this compound is converted into a diazonium salt. This reaction, known as diazotization, is typically carried out in a cold acidic solution (e.g., with hydrochloric acid) by adding sodium nitrite. google.comresearchgate.net The resulting diazonium cation is a highly reactive electrophile. mdpi.comgoogle.com
In the second step, the diazonium salt is reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. google.comnih.gov This electrophilic substitution reaction, or azo coupling, forms the stable azo bond and creates the final dye molecule. google.com One well-known example is the synthesis of Methyl Red, an acid-base indicator, which is prepared by the diazotization of this compound and its subsequent coupling with N,N-dimethylaniline. google.comcore.ac.uk A variety of azo dyes can be produced by pairing diazotized this compound with different coupling components, leading to a wide spectrum of colors. nih.govekb.eg
Table 1: Examples of Azo Dyes and Pigments Derived from this compound
| Dye/Pigment Name | Coupling Component | Resulting Color/Use | Citation |
| Methyl Red | N,N-dimethylaniline | pH indicator (red in acid, yellow in base) | google.comcore.ac.uk |
| Dyestuff for Polyamide | 2-amino-8-naphthol-6-sulphonic acid | Bluish-red shades for textiles | ekb.eg |
| Magnesium Complex Dyes | Various phenols (e.g., 2-naphthol) | Colored pigments for anti-corrosion coatings | researchgate.net |
Phthalocyanines are large, macrocyclic compounds widely used as robust and brilliant blue and green pigments. Unlike its direct role in azo dye synthesis, this compound is not typically a primary starting material for the industrial production of phthalocyanines. google.com The common synthesis routes for phthalocyanines start with phthalic acid derivatives, such as phthalic anhydride (B1165640) or phthalonitrile. google.com
However, there is an important industrial connection: this compound itself is commercially produced from phthalic anhydride. wikipedia.orgmdpi.com The process involves the amination of phthalic anhydride to form a phthalamic acid salt, which is then subjected to a Hofmann rearrangement to yield this compound. wikipedia.orgmdpi.com Therefore, while not a direct precursor, this compound shares a common industrial origin with phthalocyanine (B1677752) pigments, both stemming from phthalic anhydride.
This compound as an Intermediate in the Flavors and Fragrances Industry
This compound and its esters are fundamental components in the flavor and fragrance industry. mdpi.com These compounds are used to create or enhance a variety of scents and tastes, particularly those of a fruity and floral nature.
The most prominent derivative of this compound in the flavor industry is its methyl ester, methyl anthranilate. wikipedia.org This compound is renowned for its potent and characteristic "grape" aroma and flavor, particularly associated with Concord grapes. wikipedia.org Industrially, it is synthesized through the esterification of this compound with methanol (B129727), often using an acid catalyst like sulfuric acid.
Methyl anthranilate is widely used as a flavoring agent in a variety of consumer products, including:
Beverages: Grape soda and other fruit-flavored drinks. wikipedia.org
Confectionery: Candies, chewing gum, and jellies. wikipedia.org
Foods: It is a key component in the flavor of products like grape Kool-Aid. wikipedia.org
Its strong, sweet, and fruity profile makes it an essential ingredient for creating authentic grape and berry flavors. core.ac.uk
In perfumery, this compound derivatives provide warm, sweet, and floral notes. Methyl anthranilate itself is used to build floral accords, especially for orange blossom, neroli, jasmine, and gardenia. core.ac.uk
Other important fragrance compounds derived from this compound include:
Schiff Bases: Methyl anthranilate readily reacts with aldehydes to form Schiff bases, which are themselves valuable fragrance components. wikipedia.org A classic example is Aurantiol, formed by reacting methyl anthranilate with hydroxycitronellal. wikipedia.org These compounds often have greater longevity and release the aromas of both original components over time.
Other Esters: Various other esters of this compound are used to create different scent profiles. Phenyl Ethyl Anthranilate offers a sweet, fruity scent reminiscent of grapes and is used in floral and fruity perfumes. Allyl anthranilate provides a pleasant, floral, and fruity aroma. Linalyl anthranilate is another ester used as a fragrance agent.
Table 2: Fragrance Compounds Derived from this compound
| Compound Name | Type / Reactant | Fragrance Profile | Citation |
| Methyl Anthranilate | Ester | Concord grape, orange blossom, neroli | wikipedia.org |
| Aurantiol | Schiff Base (from Hydroxycitronellal) | Sweet, floral, long-lasting | wikipedia.org |
| Phenyl Ethyl Anthranilate | Ester | Sweet, fruity, grape-like | |
| Allyl Anthranilate | Ester | Floral, fruity | |
| Linalyl Anthranilate | Ester | Floral |
This compound in Polymer Chemistry and Material Science
This compound is a valuable monomer in the field of polymer chemistry and material science, used to create functional polymers with unique electronic and chemical properties. It can be polymerized to form polythis compound (PAA) or used as a co-monomer with other substances, like aniline, to produce copolymers.
The polymerization is typically achieved through chemical or electrochemical oxidation. The resulting polymers, particularly when combined into composites, have shown promise in a variety of advanced applications.
Key features and applications include:
Improved Processability: The carboxylic acid group on the this compound unit improves the solubility of the resulting polymer compared to its parent, polyaniline (PANI), making it easier to process.
Conducting Polymers: PAA and its copolymers are conducting polymers, meaning they can conduct electricity. This property makes them suitable for use in electronic devices.
Corrosion Protection: Composites made from PAA and metals (such as PAA-Fe and PAA-Zn) can be applied as coatings that effectively inhibit the corrosion of steel in acidic environments.
Sensors and Biosensors: The functional carboxylic acid group provides a site for modification, such as tethering biological agents, making PAA-based materials suitable for developing chemical sensors and biosensors. For example, PAA-modified electrodes have shown electrocatalytic activity for detecting uric acid.
Nanocomposites: PAA can be used to create nanocomposites with materials like carbon nanotubes (PANA-MWNTs) or nanoclay. These composites exhibit enhanced electronic properties and have potential applications in microelectronics and as organic Schottky diodes.
Metal Sequestration: The polymer's structure allows it to chelate metal ions, making it useful for water treatment applications and as a framework for producing catalytic metallic nanoparticles.
Table 3: Applications of Polythis compound (PAA) in Material Science
| Application Area | Description | Key Properties Utilized | Citation |
| Corrosion Inhibition | PAA-metal composites form protective films on steel surfaces. | Adhesion, pigment properties | |
| Biosensors | Modified electrodes for detecting biological molecules like uric acid. | Electrocatalytic activity, functional group for modification | |
| Electronic Devices | Nanocomposites with carbon nanotubes or clay for use in diodes. | Electrical conductivity, improved electronic properties | |
| Environmental Remediation | Sequestration of metal ions from water. | Metal-chelating ability | |
| Memory Devices | Demonstrated use in memory device applications. | Electroactivity |
Polymeric Materials Incorporating this compound Moieties
The incorporation of this compound units into polymer chains can significantly modify and enhance the properties of the resulting materials. Polythis compound (PAA) and its copolymers have been a subject of interest due to their improved processability and functionality compared to parent polymers like polyaniline (PANI).
The presence of the carboxylic acid group in this compound improves the solubility of its polymers and copolymers, making them easier to process. mdpi.com This is a significant advantage over PANI, which is known for its difficult processability due to insolubility in common solvents. scirp.org For instance, copolymers of aniline and o-anthranilic acid have been synthesized and shown to have properties intermediate to their respective homopolymers, with improved solubility. scirp.org The carboxylic group also provides a site for further chemical modifications, allowing for the fine-tuning of the polymer's properties for specific applications. mdpi.com
One of the key features of polymers containing this compound is the retention of electroactivity in neutral and even alkaline conditions. mdpi.com This is attributed to a self-doping effect, where the carboxylic acid group can help to maintain a local acidic environment. mdpi.com This property is crucial for applications in sensors and electronic devices that need to operate in diverse pH ranges.
Furthermore, these polymers can be used to create composite materials. For example, composites of a polyimide with an aniline-anthranilic acid copolymer have been studied for the separation of aqueous isopropanol (B130326) solutions. researchgate.net Chitosan-grafted-poly(aniline-co-anthranilic acid) has been developed as a water-soluble binder for silicon anodes in lithium-ion batteries, demonstrating the versatility of these polymers in advanced energy storage applications. rsc.org
Specialty Polymers from this compound Derivatives
This compound derivatives are valuable monomers for the synthesis of specialty polymers such as polyamides and polyimides with enhanced properties. These polymers are often characterized by high thermal stability, good mechanical strength, and, in some cases, unique optical properties like fluorescence.
For instance, novel polyamides have been synthesized using N-phenyl this compound as a bulky pendent group. mongoliajol.info These polyamides exhibit enhanced thermal stability and fluorescence, making them promising materials for applications in biosensors, clean energy technologies, and explosive sensing. mongoliajol.infomongoliajol.info The introduction of such bulky side groups can disrupt polymer chain packing, leading to improved solubility and processability without significantly compromising thermal performance. ncl.res.in
The synthesis of these specialty polymers often involves polycondensation reactions. For example, polyamides have been prepared from 5-alkoxyisophthalic acids and diamines, resulting in polymers with good solubility in organic solvents and the ability to form tough, flexible films. ncl.res.in The general approach of incorporating flexible side chains or bulky groups derived from this compound has been successful in creating a new generation of high-performance polymers with improved processability. ncl.res.in
Below is a table summarizing some specialty polymers derived from this compound and their notable properties.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyamide | N-phenyl this compound, various diamines | Enhanced thermal stability, fluorescence | Biosensors, clean energy, explosive sensing mongoliajol.infomongoliajol.info |
| Polyamide | 5-alkoxyisophthalic acids, 4,4'-oxydianiline | Good solubility, film-forming ability | High-performance films and coatings ncl.res.in |
| Poly(amide-imide) | 5-alkoxy-1,3-phenylenediisocyanates, aromatic dianhydrides | High thermal stability, good processability | Melt-processable components, alignment layers for LCDs ncl.res.in |
| Terpolymer Resin | 8-Hydroxyquinoline-5-sulphonic acid, this compound, formaldehyde | High thermal stability | Thermally stable materials benthamscience.com |
This compound Derivatives in Agrochemical Development
The this compound scaffold is a key structural motif in a number of modern agrochemicals. Its derivatives have been successfully developed into potent insecticides, and research is ongoing into their potential as herbicides and fungicides.
Insecticides Derived from this compound Core Structures
One of the most significant applications of this compound derivatives in the agrochemical sector is in the development of diamide (B1670390) insecticides. wikipedia.org This class of insecticides is primarily active against Lepidoptera (caterpillars) and acts on the insect's ryanodine (B192298) receptor, leading to the uncontrolled release of internal calcium stores and ultimately, paralysis and death of the insect. researchgate.net
A prominent example is Chlorantraniliprole (B1668704) , the first commercialized insecticide of the anthranilic diamide class. researchgate.net It exhibits high efficacy against a broad range of caterpillar pests. sci-hub.box Another important anthranilic diamide insecticide is Cyantraniliprole , which shows systemic activity and is also effective against some sucking pests. wikipedia.org
The general chemical structure of these insecticides consists of an anthraniloyl moiety, an aromatic acyl moiety, and an aliphatic amide moiety. sci-hub.box Extensive research has focused on modifying this basic structure to discover new insecticides with improved properties. For example, the introduction of a trifluoroethyl ether substituent into the chlorantraniliprole molecule has been explored to enhance biological activity. sci-hub.box
The table below lists some key commercialized insecticides based on the this compound scaffold.
| Insecticide Name | Chemical Class | Primary Target Pests |
| Chlorantraniliprole | Anthranilic Diamide | Lepidoptera (caterpillars) wikipedia.orgresearchgate.net |
| Cyantraniliprole | Anthranilic Diamide | Lepidoptera, some sucking pests wikipedia.org |
| Cyclaniliprole | Anthranilic Diamide | Various insect pests wikipedia.org |
| Tetraniliprole | Anthranilic Diamide | Various insect pests researchgate.net |
Herbicides and Fungicides Containing this compound Scaffolds
While the use of this compound derivatives as insecticides is well-established, their application in the development of herbicides and fungicides is also an area of active research. The structural features of this compound make it a versatile scaffold for the design of new bioactive molecules.
Some derivatives of this compound have been investigated for their herbicidal properties. ontosight.ai For example, N-(m-((difluoromethyl)sulfonyl)phenyl)-anthranilic acid has been suggested to exhibit herbicidal activity. ontosight.ai However, more extensive research is needed to fully characterize their mode of action and efficacy.
In terms of fungicides, certain derivatives of this compound have been patented for their potential use in controlling fungal pathogens. google.com The development of fungicides from this chemical class is an ongoing field of study. The ability of this compound to form stable complexes with various metals also opens up possibilities for creating fungicides with novel modes of action. nih.govwalshmedicalmedia.com
This compound as a Building Block for Advanced Materials
The unique chemical nature of this compound, with its ability to coordinate with metal ions, makes it an excellent building block for a variety of advanced materials, particularly in the realm of coordination chemistry.
Functional Materials Based on this compound Coordination Chemistry
This compound's amino and carboxylic acid groups can chelate with metal ions to form stable complexes. nih.gov This property is harnessed to create functional materials such as metal-organic frameworks (MOFs), coordination polymers, and nanocomposites.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org this compound can be used as a ligand in the synthesis of MOFs. For example, cerium-based MOFs have been prepared using this compound as a ligand source. ekb.egekb.eg These MOFs have shown potential as adsorbent materials for the removal of dyes from aqueous solutions, highlighting their application in environmental remediation. ekb.egekb.eg
Coordination Polymers and Nanocomposites based on this compound have also been synthesized and characterized. Intrinsically conducting polymer metal nanocomposites have been created by polymerizing this compound with metal salts like ferric chloride, zinc oxide, and magnesium oxide. scirp.org These materials exhibit interesting redox behavior and have been shown to have anti-corrosive properties. scirp.org
Furthermore, metal complexes of this compound have been investigated for their catalytic activity. For instance, nano-sized metal complexes of this compound with various metals have been synthesized and their potential as catalysts in the reduction of 4-nitrophenol (B140041) has been explored. mdpi.com
The table below provides examples of functional materials derived from this compound and their applications.
| Material Type | Components | Key Functional Properties | Potential Applications |
| Metal-Organic Framework (MOF) | Cerium ions, this compound | Porous structure, high surface area | Adsorption of pollutants, dye removal ekb.egekb.eg |
| Polymer-Metal Nanocomposite | Polythis compound, Iron/Zinc/Magnesium salts | Conducting, redox-active, anti-corrosive | Corrosion inhibition, sensors scirp.org |
| Metal Complexes | Various transition metals, this compound | Catalytic activity, biological activity | Catalysis, antipathogenic agents nih.govmdpi.com |
| Formaldehyde-based Terpolymeric Resins | This compound, Catechol, Formaldehyde | Ion-exchange properties | Removal of heavy metal ions researchgate.net |
Supramolecular Assemblies Involving this compound Derivatives
This compound and its derivatives are versatile building blocks in the field of supramolecular chemistry due to the presence of both a carboxylic acid group and an amino group. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding, to form well-defined, higher-order structures. These supramolecular assemblies, including co-crystals, metal-organic frameworks (MOFs), and host-guest complexes, are of significant interest due to their unique structural architectures and potential applications in various chemical industries.
The formation of these assemblies is primarily driven by the principles of molecular recognition, where the specific geometry and electronic properties of the this compound derivatives guide their self-assembly into predictable patterns. The ability to form robust hydrogen bonds, such as the common carboxylic acid dimer synthon and interactions between the amino group and other suitable acceptors, is a key factor in the construction of these complex structures.
Dimeric Structures of N-Aryl this compound Derivatives
Crystallographic studies of N-aryl this compound derivatives have revealed the formation of distinct dimeric structures in the solid state. These assemblies are primarily held together by hydrogen bonds between the carboxylic acid moieties of two molecules. Two predominant supramolecular architectures have been identified: trans-anti and trans-syn dimeric structures sigmaaldrich.comnih.govscispace.comscience.gov.
In the trans-anti arrangement, the N-aryl substituents are located on opposite sides of the dimer, leading to a centrosymmetric structure. This is a common motif for carboxylic acids. In contrast, the trans-syn arrangement, where the N-aryl groups are on the same side, is a less common and noteworthy packing motif sigmaaldrich.comnih.gov. The specific conformation adopted is influenced by the nature and position of substituents on the aryl rings, which can introduce steric effects or additional weak intermolecular interactions that favor one arrangement over the other.
Co-crystals of this compound Derivatives
This compound and its derivatives are excellent candidates for forming co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The ability of the carboxylic acid and amino groups to form strong and directional hydrogen bonds makes them reliable synthons in crystal engineering.
One notable example is the co-crystal formed between this compound and 2-amino-4,6-dimethoxypyrimidine (B117758) researchgate.net. In this structure, the carboxylic acid group of this compound interacts with the aminopyrimidine molecule through N—H⋯O and O—H⋯N hydrogen bonds, creating a cyclic hydrogen-bonded motif. Furthermore, the pyrimidine (B1678525) molecules form base pairs with each other via N—H⋯N hydrogen bonds researchgate.net.
Another example involves the co-crystallization of the antitumor drug temozolomide (B1682018) (TMZ) with this compound researchgate.net. In the resulting 2:1 co-crystal, both TMZ and this compound molecules are connected by cyclic homosynthons through O—H···O and N—H···N hydrogen bonds. These dimers are then further linked by N—H···O and N—H···N hydrogen bonds, demonstrating the intricate hydrogen-bonding networks that can be formed researchgate.net. The formation of such co-crystals can be a strategy to improve the physicochemical properties of active pharmaceutical ingredients.
| Co-crystal Components | Stoichiometric Ratio | Key Intermolecular Interactions |
| This compound & 2-amino-4,6-dimethoxypyrimidine | 1:1 | N—H⋯O, O—H⋯N, N—H⋯N hydrogen bonds |
| Temozolomide & this compound | 2:1 | O—H···O, N—H···N, N—H···O hydrogen bonds |
Metal-Organic Frameworks (MOFs) with this compound-Based Linkers
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound and its derivatives, particularly aminobenzenedicarboxylic acids, serve as versatile organic linkers for the synthesis of MOFs ekb.eg. The presence of both carboxylate and amino groups allows for coordination with a wide range of metal ions and the potential for post-synthetic modification of the framework.
For instance, cerium-based MOFs have been prepared using this compound as a ligand source for applications in dye removal ekb.eg. These frameworks exhibit high porosity and can be tailored for specific applications. Similarly, 2-amino-1,4-benzenedicarboxylic acid has been extensively used to construct MOFs with various transition metals, including zinc, cobalt, and copper, as well as lanthanides ekb.eg. The amino group within these MOFs can be further functionalized to enhance their properties for applications in gas separation, catalysis, and water treatment ekb.eg. The chelation of transition metals by the carboxyl and amino groups of this compound is a key aspect of the formation of these stable frameworks nih.gov.
| Metal Ion | This compound Derivative | Resulting MOF Type | Potential Applications |
| Cerium | This compound | Cerium-organic framework | Dye removal |
| Zinc, Cobalt, Copper | 2-Amino-1,4-benzenedicarboxylic acid | IRMOF-3, DMOF-1-NH2, etc. | Gas separation, Catalysis |
| Various transition metals | This compound | Metal-anthranilate complexes | Catalysis, Antipathogenic agents |
Host-Guest Complexes
This compound derivatives can also participate in the formation of host-guest complexes, where a smaller molecule (the guest) is encapsulated within a larger host molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules.
Studies have shown that derivatives of this compound, such as mefenamic acid, niflumic acid, and flufenamic acid, can form inclusion complexes with 2-hydroxypropyl-β-cyclodextrin researchgate.net. The formation of these complexes can enhance the solubility of these sparingly soluble drug molecules. The hydrophobic part of the this compound derivative is encapsulated within the cyclodextrin (B1172386) cavity, while the hydrophilic carboxylic acid group remains exposed to the aqueous environment. The stability and stoichiometry of these host-guest complexes are influenced by factors such as pH and temperature researchgate.net.
| Host Molecule | Guest Molecule (this compound Derivative) | Driving Force for Complexation |
| 2-Hydroxypropyl-β-cyclodextrin | Mefenamic acid, Niflumic acid, Flufenamic acid | Hydrophobic interactions, van der Waals forces |
Theoretical and Computational Studies of Anthranilic Acid
Quantum Chemical Calculations on Anthranilic Acid Molecular Structure
Quantum chemical calculations have proven to be a powerful tool for investigating the molecular structure and properties of this compound (2-aminobenzoic acid). These computational methods provide detailed insights into the molecule's electronic and conformational characteristics.
Electronic Structure Elucidation of this compound
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound. jmchemsci.com These calculations help in understanding the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.
Key findings from these studies include:
Intramolecular Interactions: Second-order perturbation analysis reveals stabilizing charge delocalization interactions within the molecule. scielo.br A notable feature is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid group. nih.gov This interaction significantly influences the molecule's geometry and stability. nih.govmdpi.com
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. jmchemsci.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jmchemsci.comresearchgate.net
Excited States: Upon electronic excitation to the S(1) state, the intramolecular hydrogen bond in this compound strengthens significantly. nih.govacs.org This is accompanied by changes in bond lengths and angles within the aromatic ring and its substituents. nih.gov The electronic structure of the this compound homodimer also undergoes symmetry breaking upon excitation. mdpi.com
Influence of Metal Ions: Computational studies have shown that the interaction of this compound with metal ions like Li+ and BeH+ can significantly alter its electronic structure. The size of the metal ion is a critical factor in determining the bonding mode. tandfonline.com The interaction with Lewis acids can also modulate the electronic structure, and in some cases, simulate the zwitterionic form of the amino acid. scielo.br
The following table summarizes key electronic properties of this compound and its derivatives calculated using DFT methods.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| This compound | - | - | - | jmchemsci.com |
| N-acetylthis compound | -6.74 | -1.54 | 5.20 | scirp.org |
Conformation Analysis and Tautomerism of this compound
This compound can exist in different conformations and tautomeric forms, the relative stabilities of which have been extensively studied using computational methods.
Conformational Isomers: High-level ab initio calculations have identified two low-energy conformations for this compound in the gas phase. researchgate.net Conformation I, which is more stable and less polar, is characterized by an intramolecular N–H···O hydrogen bond. researchgate.net Conformation II has a higher dipole moment. researchgate.net The rotation of the carboxyl group is a key transformation between different conformers. dergipark.org.tr
Tautomerism: this compound can exist as a neutral molecule or a zwitterion, where the proton from the carboxylic acid group transfers to the amino group. In aqueous solutions around the isoelectric point, the zwitterionic form is predominant. researchgate.net The tautomerization constant (Kz) between the unionized and zwitterionic forms has been experimentally determined and computationally analyzed. researchgate.net
Polymorphism: In the solid state, this compound exhibits tautomeric polymorphism. science.gov Three polymorphs have been identified: Form I, which is the most stable, contains both neutral and zwitterionic molecules, while Forms II and III consist only of neutral molecules. acs.orgnih.gov Solid-state DFT calculations suggest that a balance between steric interactions and electrostatic forces favors the mixed neutral/zwitterion crystalline arrangement in Form I. acs.orgnih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, complementing the static view from quantum chemical calculations.
Solvent Effects on this compound Behavior
The behavior of this compound is significantly influenced by the surrounding solvent.
Solvation: The spectroscopy of this compound has been studied in various solvents to understand the role of water in solvating its polar sites. nih.gov The Stokes shift of its fluorescence is linearly correlated with solvent polarity, highlighting the importance of hydrogen bonding. nih.gov
Water Molecules: DFT calculations on this compound-water complexes show that water molecules preferentially solvate the carboxylic acid group in a cyclic manner. nih.gov It has been estimated that three water molecules are involved in solvating the polar region of the neutral form of this compound. nih.gov
pKa Variation: The acid strength (pKa) of this compound varies substantially in different media, increasing with the polarity of the solvent. ki.se This is attributed to the reduced strength of intra- or intermolecular hydrogen bonds in more polar environments. ki.se
Solubility: The solubility of this compound derivatives has been experimentally measured in solvents like water, ethanol, and 1-octanol, and the data has been correlated using thermodynamic models like the NRTL equation. acs.org
Intermolecular Interactions of this compound in Crystalline States
In the solid state, this compound molecules are held together by a network of intermolecular interactions.
Hydrogen Bonding: X-ray crystallography and computational studies have revealed extensive hydrogen bonding networks in the crystals of this compound and its derivatives. tandfonline.com In the crystal structure of 2-carboxyanilinium p-toluenesulfonate, a one-dimensional hydrogen-bonded network is formed involving the tosylate anion, the carboxyl group, and the ammonium (B1175870) group. tandfonline.com In some derivatives, classic O-H···O hydrogen-bonded dimers are observed. researchgate.net
Crystal Packing: The analysis of intermolecular interactions is crucial for understanding crystal packing. researchgate.net The frequency of different types of interactions, such as hydrogen bonds and halogen bonds, can be ranked to determine their significance in directing supramolecular assembly. researchgate.net
Polymorphism and Stability: Solid-state DFT calculations, augmented with dispersion force corrections, have been used to analyze the vibrational modes and relative stabilities of the different polymorphs of this compound. acs.orgnih.gov These simulations have shown that Form I, a mixed neutral/zwitterion solid, is the most stable polymorph. acs.orgnih.gov Hirshfeld surface analysis is another computational tool used to study the intermolecular interactions contributing to the stability of different crystal forms. rsc.org
Reaction Mechanism Predictions for this compound Synthesis and Derivatization
Computational chemistry plays a vital role in predicting and understanding the mechanisms of reactions involving this compound.
Synthesis: The industrial synthesis of this compound often starts from phthalic anhydride (B1165640). The mechanism involves the formation of phthalimide (B116566) as an intermediate. scribd.com In biological systems, this compound is synthesized from chorismic acid, a reaction catalyzed by the enzyme anthranilate synthase. ki.secore.ac.uk
Derivatization:
Diels-Alder Reactions: this compound derivatives can generate arynes under mild conditions, which then undergo Diels-Alder cycloadditions. This reaction provides a route for the covalent modification of graphitic carbon surfaces. researchgate.net
Heterocycle Synthesis: this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. core.ac.uk For instance, treatment of its derivative, anthranilonitrile, with organomagnesium compounds can lead to the formation of quinazolines or 1,4-benzodiazepine-3-ones, depending on the reaction conditions. core.ac.uk
Amide Formation: The carboxylic acid group of this compound can be readily converted to amides. mdpi.commdpi.comnih.gov Computational studies, including molecular docking, are often used to predict the biological activities of these newly synthesized amide derivatives. mdpi.commdpi.com
Proton Transfer: The intermolecular proton transfer process between ionic and nonionic structures in complexes of this compound has been investigated using theoretical computations. tandfonline.com For example, in the complex with p-toluenesulfonic acid, the nonionic form is energetically more stable than the ionic form. tandfonline.com
Transition State Analysis of this compound Reactions
Computational methods are pivotal in mapping the potential energy surfaces of reactions involving this compound, allowing for the characterization of transient, high-energy transition state structures. This analysis is crucial for understanding reaction mechanisms and kinetics.
Studies on the decarboxylation of substituted anthranilic acids in nitrobenzene (B124822) have shown the reaction is second order with respect to the acid. cdnsciencepub.com This kinetic data suggests that the transition state involves two molecules of this compound, indicating an intermolecular proton transfer. cdnsciencepub.com The rate-determining step is proposed to be the attack by a proton from one this compound molecule on the first carbon of a second molecule. cdnsciencepub.com Isotope effect studies, substituting deuterium (B1214612) in the functional groups, further support this mechanism, with a calculated kH/kD ratio of 2.66 ± 0.46. cdnsciencepub.com
Proton transfer processes, which are fundamental to the chemistry of this compound, have also been investigated computationally. In a study of a 1:1 complex between this compound and p-toluenesulfonic acid, theoretical computations were used to explore the intermolecular proton transfer between the ionic and nonionic forms. tandfonline.com The nonionic structure was found to be more stable than the ionic form and the transition state connecting them. tandfonline.com The energy profile of this transfer was calculated at the HF/6–31+G(d,p) level of theory. tandfonline.com
| Structure | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Ionic Form | Initial protonated state | 9.76 |
| Transition State (TS) | Intermediate state of proton transfer | 7.01 |
| Nonionic Form | Final state post-proton transfer | 0.00 |
Energies include zero-point vibrational energy correction at the HF/6–31+G(d,p) level and are relative to the more stable nonionic form. tandfonline.com
Similar computational approaches have been applied to derivatives, such as 2-amino-3-methylbenzoic acid, where potential energy surface scans were performed to find the energy gaps for proton exchange in dimers and the rotation of the carboxylic acid group. dergipark.org.tr
Catalyst Design via Computational Screening for this compound Reactions
Computational screening has emerged as a powerful tool for the rational design of catalysts for reactions involving this compound and for designing novel this compound-based molecules with specific functions. These in silico methods allow for the rapid evaluation of potential candidates before their synthesis, saving time and resources.
One prominent example is the development of this compound-based thiourea (B124793) catalysts for the nitroaldol reaction. csbsju.edu Researchers synthesized and screened four different thiourea catalysts, with computational studies suggesting a mechanism where the carboxylate group of the this compound moiety plays a critical role in catalysis. csbsju.edu It is proposed that the anionic carboxylate group helps form a complex with the hydrogen bond donors of the thiourea, which promotes the formation of the nitroenolate. csbsju.edu The position of the carboxylic acid group was found to be crucial; a catalyst with the group in the ortho position (Catalyst 1) showed significantly higher conversion than one with the group in the para position (Catalyst 2). csbsju.edu
| Catalyst | Key Structural Feature (R Group) | Percent Conversion (%) |
|---|---|---|
| 1 | o-COOH | 83 ± 4 |
| 2 | p-COOH | 53 ± 23 |
| 3 | o-OH | 34 ± 24 |
| 4 | p-OH | 11 ± 2 |
| - | None (Uncatalyzed) | 72 ± 7 |
Beyond traditional catalysis, computational methods like molecular docking and virtual screening are used to design this compound derivatives for biological applications. A combination of molecular docking, 3D-QSAR, and virtual screening of the PubChem database has been applied to identify new this compound-based inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. tandfonline.com Similarly, virtual screening and molecular docking were employed to design and select 3-substituted phenyl quinazolinone derivatives from this compound as potential anti-cancer agents targeting the EGFR active site. nih.gov
Spectroscopic Property Prediction and Interpretation for this compound
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound, providing a direct link between its molecular structure and its spectral features.
Density Functional Theory (DFT) is widely used to simulate the vibrational spectra (Infrared and Raman) of this compound and its derivatives. For N-(4-Chlorobenzoyl)-anthranilic acid, molecular geometry was optimized using DFT/B3LYP theory, and the calculated theoretical vibrational frequencies and NMR chemical shifts showed good agreement with experimental data. sciforum.net Similar studies on 2-amino-3-methylbenzoic acid used the DFT/B3LYP/6-311G+(2d,p) level of theory to perform detailed analyses of IR and NMR spectra. dergipark.org.tr Solid-state DFT calculations have also been successfully used to analyze the terahertz spectra of the different polymorphs of this compound, helping to understand their structures, vibrations, and relative stabilities. acs.org
| Vibrational Mode Description | Experimental IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |
|---|---|---|
| N-H stretch | 3360 | 3477 |
| O-H stretch | 3071 | 3094 |
| C=O stretch (amide) | 1674 | 1685 |
| C=O stretch (acid) | 1604 | 1610 |
| C-N stretch | 1320 | 1315 |
The electronic spectra and photophysical properties of this compound have been explored using time-dependent DFT (TD-DFT). The spectroscopy of this compound in various solvents was studied to understand the role of water in solvating its polar sites, with DFT calculations used to determine the structures of this compound-water complexes. acs.org Franck-Condon analysis of the laser-induced fluorescence excitation spectrum, aided by DFT and TD-DFT calculations, has been used to evaluate the change in molecular geometry upon electronic excitation from the ground state (S₀) to the first singlet excited state (S₁). aip.org Further studies have used TD-DFT to determine the equilibrium geometries and vibrational spectra of this compound in the S₁ excited state, predicting a significant strengthening of the intramolecular hydrogen bond upon excitation. researchgate.net More advanced correlated ab initio methods, such as CC2 and CASSCF/NEVPT2, alongside TD-DFT, have been employed to characterize the low-energy singlet excited states of the this compound homodimer, revealing that the electronic excitation is almost entirely localized on one of the monomer units. mdpi.com
Environmental Fate and Transformation of Anthranilic Acid
Abiotic Transformation Pathways of Anthranilic Acid in Aquatic Systems
In aquatic environments, the primary abiotic transformation routes for organic compounds are photolysis, hydrolysis, and redox reactions. For this compound, these processes dictate its stability and the nature of its degradation products in water.
Photolysis, or degradation by sunlight, is a significant abiotic transformation pathway for many organic compounds in surface waters. This compound can be directly involved in photochemical reactions and also acts as a photoproduct of more complex molecules.
Direct photolysis of this compound can occur as the molecule absorbs ultraviolet (UV) radiation. Studies on the photoreduction of mercury (Hg(II)) have shown that the process is significantly influenced by the presence of this compound. The rate of Hg(II) photoreduction was observed to be faster in the presence of this compound compared to structurally similar compounds like salicylic (B10762653) acid or phthalic acid. nih.govbmrb.io This enhanced rate correlates strongly with the UV absorption properties of this compound, suggesting that the formation of organic free radicals during its photolysis is a key mechanism driving the reaction. nih.gov This indicates that this compound is susceptible to photo-degradation in the aquatic environment.
Furthermore, this compound is a known photo-degradation product of several larger chemical compounds. For instance, the pesticide azinphos-methyl (B128773) can degrade into an intermediate, benzazimide, which upon further photolysis yields this compound. nih.gov Similarly, studies on the photochemistry of azinphos-methyl have identified N-methyl this compound as a highly fluorescent intermediate photoproduct, which itself undergoes subsequent photodegradation. researchgate.net
Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, which possesses a stable aromatic ring and amino and carboxyl functional groups, significant abiotic hydrolysis is not expected under typical environmental pH conditions (pH 4-9). The molecule is considered stable under normal conditions. wa.gov However, this compound can be a product of the hydrolysis of other compounds. For example, the insecticide azinphos-methyl is known to be stable in water at acidic to neutral pH but rapidly hydrolyzes to form this compound, among other metabolites, in alkaline waters with a pH above 11.0. whiterose.ac.uk Derivatives such as this compound esters are also subject to hydrolysis, which cleaves the ester bond to yield this compound and the corresponding alcohol. chemsafetypro.com
This compound is redox-active and can participate in oxidation-reduction reactions in aquatic systems. It can act as an antioxidant by scavenging reactive oxygen species (ROS). Conversely, under certain conditions, such as in the presence of iron(II) ions, it can exhibit pro-oxidant properties by engaging in redox reactions that generate ROS, which can contribute to oxidative stress in the environment. usda.govepa.gov Studies combining differential pulse voltammetry and other assays have confirmed that this compound is an efficient iron(II) chelator, forming various coordination complexes and affecting the redox cycling of the metal. epa.gov
Adsorption and Mobility of this compound in Soil Environments
The movement of this compound through soil is primarily governed by its adsorption to soil particles and its solubility in water. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil; a low Koc value indicates high mobility, while a high value suggests the chemical is likely to be immobile. ecetoc.org
This compound is moderately soluble in water, which suggests it has the potential to be mobile in the environment. ecetoc.orgdtic.mil Due to its water solubility, it is expected to spread in water systems and be highly mobile in soils. ecetoc.orgdtic.mil However, the molecule's behavior is complicated by its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group. The charge of the molecule is pH-dependent, which in turn affects its interaction with charged soil particles. Furthermore, the amino group is capable of forming bonds with components of soil organic matter, such as humic acids, which could decrease its mobility and lead to it being more strongly bound to soil than its water solubility alone would suggest.
| Parameter | Finding | Interpretation of Mobility | Source |
|---|---|---|---|
| Water Solubility | Moderately soluble | Potential for high mobility | |
| Mobility in Soil | Considered likely to be highly mobile | Low potential for adsorption, likely to leach | ecetoc.orgdtic.mil |
| Functional Groups | Contains amino (-NH2) and carboxylic acid (-COOH) groups | Potential for binding to soil organic matter, which could reduce mobility |
Bioaccumulation Potential of this compound in Environmental Compartments
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), typically expressed as log Kow. A low log Kow value (generally less than 3) indicates that a substance is more hydrophilic (water-soluble) and has a low potential to accumulate in the fatty tissues of organisms.
For this compound, the reported log Kow value is consistently low. This low value indicates a preference for water over fatty environments, and as a result, its potential for bioaccumulation in aquatic or terrestrial organisms is considered to be low. ecetoc.org
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| log Kow | 1.21 | Indicates low lipophilicity | ecetoc.org |
| Bioaccumulation Potential | Unlikely / Not expected | The substance is not expected to accumulate significantly in organisms. | ecetoc.org |
Patent Landscape and Commercial Aspects of Anthranilic Acid Technology
Analysis of Patent Applications for Anthranilic Acid Synthesis and Derivatives
The patent landscape for this compound and its derivatives is characterized by a focus on improving synthesis efficiency, developing novel derivatives with specific functionalities, and expanding their applications in high-value sectors.
Historically, the synthesis of this compound has been dominated by chemical processes, with the Hofmann rearrangement of phthalimide (B116566) being a well-established method. Patents in this area have often focused on optimizing reaction conditions to improve yield and purity. For instance, patents have described the use of sodium hypochlorite (B82951) or sodium hypobromite in an alkaline solution under controlled temperatures. Another significant area of patent activity has been the Ullmann condensation, particularly for the synthesis of N-arylanthranilic acids, which are precursors to various pharmaceuticals. Research has explored the use of ultrasonic irradiation to accelerate this reaction.
In recent years, a significant number of patents have been filed for novel derivatives of this compound, highlighting its versatility as a building block in organic synthesis. A prominent class of derivatives is the anthranilamide insecticides. Companies like DuPont and Bayer have filed numerous patents for anthranilic diamide (B1670390) compounds, such as chlorantraniliprole (B1668704) and cyantraniliprole, which are effective against a broad spectrum of insect pests. These patents often cover not only the chemical structures but also their specific formulations and applications in agriculture.
The pharmaceutical sector is another major driver of patent applications for this compound derivatives. N-acyl this compound derivatives have been patented for their potential in treating diseases associated with excessive collagen production. Furthermore, various N-substituted this compound derivatives have been investigated and patented for their anti-inflammatory, anticancer, and antiviral properties.
The table below summarizes some key patent areas and notable assignees in the field of this compound technology.
| Patent Focus Area | Description | Key Patent Assignees |
| Synthesis Methods | Innovations in the chemical synthesis of this compound, including improvements to the Hofmann rearrangement and Ullmann condensation, as well as the development of continuous production processes. | BASF, Maumee Development Company |
| Insecticidal Derivatives | Development of novel anthranilamide compounds for pest control in agriculture. These patents cover the composition of matter, formulations, and methods of use. | DuPont, Bayer, Syngenta |
| Pharmaceutical Derivatives | Synthesis of N-acyl and other substituted this compound derivatives for various therapeutic applications, including anti-inflammatory and anticancer agents. | Various pharmaceutical companies and research institutions |
| Bio-based Production | Emerging patents related to the fermentative production of this compound from renewable feedstocks, representing a shift towards sustainable manufacturing. | Pili |
Market Analysis and Demand Trends for this compound and Its Derivatives
The global market for this compound is projected to experience steady growth, driven by increasing demand from its primary end-use industries: dyes and pigments, pharmaceuticals, and perfumes. Market analyses predict the global this compound market size to reach approximately USD 137.8 million by 2030, with a compound annual growth rate (CAGR) of around 1.8% during the forecast period. industryarc.com
Key Market Drivers:
Dyes and Pigments Industry: this compound is a crucial intermediate in the production of azo dyes and other pigments. The textile and coatings industries are major consumers of these colorants, and their growth directly fuels the demand for this compound.
Pharmaceutical Sector: The synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, diuretics, and anticonvulsants, relies on this compound and its derivatives. The expanding global pharmaceutical market is a significant driver for this compound consumption. industryarc.com
Perfumery and Flavors: Esters of this compound, such as methyl anthranilate, are used in the formulation of fragrances and flavors, contributing to the demand from the cosmetics and food and beverage industries.
Regional Market Insights:
The Asia-Pacific region, particularly China and India, dominates the global this compound market. industryarc.com This is attributed to the presence of a large number of chemical manufacturing facilities, a burgeoning textile industry, and a rapidly growing pharmaceutical sector in these countries. North America and Europe also represent significant markets, primarily driven by their advanced pharmaceutical and specialty chemical industries.
Key Commercial Suppliers:
The global market for this compound is served by a number of chemical manufacturers. The table below lists some of the key commercial suppliers.
| Company | Headquarters |
| TCI Chemicals Pvt. Ltd. | India |
| Xiangli Chemical | China |
| New Sunlion Chemical | China |
| Shandong Wochi Chemicals | China |
| Shandong Taihong New Material Technology | China |
| Dongying Xinfeng Chemical | China |
| Shandong Co-Strength Chemicals | China |
| Dongying Kexin Chemical | China |
| Aurora Fine Chemicals | United States |
| BOC Sciences | United States |
| Simson Pharma Limited | India |
| Merck KGaA (Sigma-Aldrich) | Germany |
Technological Innovations and Licensing Opportunities in this compound Production
Technological advancements in this compound production are increasingly focused on sustainability and process efficiency. These innovations are creating new opportunities for technology licensing and collaboration within the chemical industry.
Bio-based Production:
A groundbreaking innovation is the development of bio-based this compound through industrial fermentation. The French company Pili has successfully produced 100% bio-based this compound from renewable feedstocks like non-food sugars. pili.biochemanager-online.comechemi.com This process offers a sustainable alternative to traditional petrochemical-based synthesis, with the potential for a lower carbon footprint. Pili has indicated its interest in collaborating with partners to co-develop ingredients derived from its bio-based aromatic chemistry, presenting significant licensing and partnership opportunities for companies looking to decarbonize their supply chains. echemi.comeinpresswire.com
Continuous Manufacturing Processes:
Patents have been granted for the continuous production of this compound, which offers several advantages over batch processing, including improved consistency, higher throughput, and enhanced safety. google.comnih.govgoogle.com These continuous processes often involve the reaction of an alkali metal phthalamate with an alkali metal hypohalite in a reaction tube under controlled conditions. nih.govgoogle.com Companies holding these patents may offer licensing agreements to other manufacturers seeking to improve their production efficiency and product quality.
Licensing Opportunities:
The emergence of these new technologies creates a dynamic environment for licensing and collaboration.
Bio-based this compound: Companies in the dye, pigment, pharmaceutical, and fragrance industries can explore licensing Pili's bio-based this compound technology to develop more sustainable products. This is particularly relevant for brands with strong corporate sustainability goals.
Process Intensification: Manufacturers using traditional batch processes for this compound synthesis could license continuous production technologies to enhance their operational efficiency and reduce costs.
Derivative Development: There are ongoing opportunities for licensing novel this compound derivatives developed by research institutions and specialized chemical companies for specific applications in areas like agriculture and medicine.
Future Directions and Emerging Research Avenues for Anthranilic Acid
Development of Novel and Sustainable Synthetic Pathways for Anthranilic Acid
One promising area is the use of microwave-assisted synthesis . Researchers have successfully employed microwaves to promote the Ullmann coupling reaction between anthranilic acids and aryl bromides, achieving good to excellent yields in significantly shorter reaction times compared to conventional heating methods. scielo.brscienceopen.com This technique represents a move towards more energy-efficient and rapid chemical production.
Another environmentally friendly approach involves the synthesis of anthranilic acids from isatin (B1672199) . This method utilizes sodium hydroxide (B78521) and hydrogen peroxide and is notable for its mild reaction conditions, proceeding at room temperature and offering high yields (51-97%) within a short timeframe (15-45 minutes). researchgate.net This process is considered versatile and tolerates various substituents on the aromatic ring. researchgate.net
Furthermore, biosynthesis offers a sustainable alternative to chemical production. Metabolic engineering approaches are being used to enhance the production of this compound in microorganisms like E. coli. researchgate.net By manipulating the tryptophan biosynthesis pathway, researchers can overproduce this compound. researchgate.net Techniques such as biosensor-assisted cell selection and in-situ product removal are being employed to optimize microbial production, making it a more viable industrial process. researchgate.net
| Synthetic Pathway | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Uses microwave irradiation to promote reactions like the Ullmann coupling. scielo.brscienceopen.com | Reduced reaction times, improved energy efficiency. scielo.br |
| Synthesis from Isatin | Employs NaOH and H2O2 under mild, room-temperature conditions. researchgate.net | Environmentally friendly, high yields, rapid reactions. researchgate.net |
| Biosynthesis | Utilizes metabolically engineered microorganisms (E. coli) to produce this compound. researchgate.net | Sustainable, uses renewable feedstocks, potential for high purity. globalgrowthinsights.comresearchgate.net |
Exploration of Untapped Applications for this compound Derivatives in Emerging Fields
The versatile structure of this compound, with its reactive amine and carboxylic acid groups, makes it an ideal scaffold for creating a diverse library of derivatives with novel applications. ijpsjournal.comekb.eg Research is expanding beyond its traditional use in pharmaceuticals and dyes into several emerging fields.
In the realm of materials science , this compound is being explored as a monomer for functional conducting polymers . mdpi.comresearchgate.net Polythis compound (PAA) and its copolymers offer improved solubility and electroactivity, making them suitable for applications such as corrosion protection, memory devices, photovoltaics, and biosensors. mdpi.comresearchgate.net The carboxylic acid group provides a functional handle for post-polymer modification, enhancing its versatility. mdpi.com
Corrosion inhibition is another area where this compound derivatives, particularly Schiff bases, are showing significant promise. chemrevlett.comunn.edu.ng These compounds can be adsorbed onto metal surfaces, blocking active corrosion sites and offering protection for materials like those used in oil and gas pipelines. unn.edu.ng
In agriculture , anthranilate-based insect repellents are being investigated as potential replacements for DEET. wikipedia.org Furthermore, some derivatives have shown nematicidal effects against organisms like Caenorhabditis elegans, suggesting a role in crop protection. researchgate.net
The therapeutic potential of this compound derivatives continues to be a major focus. mdpi.com Emerging research is investigating their use as:
Neuroprotective agents : By down-regulating pathways involved in neurodegeneration. researchgate.netmdpi.com
Antiviral agents : Specifically targeting enzymes like HCV NS5B polymerase. mdpi.com
Anticancer agents : Acting as inducers of apoptosis or inhibitors of signaling pathways like the hedgehog signaling pathway. researchgate.netmdpi.com
Metabolic disorder treatments : Including the development of α-glucosidase inhibitors for diabetes management. researchgate.netmdpi.com
| Emerging Application Area | Specific Use of this compound/Derivatives | Key Research Findings |
| Conducting Polymers | Monomer for polythis compound (PAA) and copolymers. mdpi.comresearchgate.net | Improved solubility and electroactivity for use in corrosion protection, memory devices, and biosensors. mdpi.com |
| Corrosion Inhibition | Schiff base derivatives as corrosion inhibitors for metals. chemrevlett.comunn.edu.ng | High inhibition efficiency by adsorbing onto metal surfaces and blocking active sites. unn.edu.ng |
| Agriculture | Insect repellents and nematicidal agents. wikipedia.orgresearchgate.net | Potential DEET replacement and demonstrated nematicidal activity against C. elegans. wikipedia.orgresearchgate.net |
| Therapeutics | Neuroprotective, antiviral, anticancer, and antidiabetic agents. researchgate.netmdpi.com | Derivatives show activity against various biological targets, including HCV NS5B polymerase and α-glucosidase. mdpi.com |
Integration of this compound in Advanced Chemical Technologies and Processes
The unique properties of this compound are being harnessed in advanced chemical technologies, moving beyond simple synthesis to sophisticated material design and catalytic processes.
A significant area of development is the use of polythis compound as a versatile framework for the sequestration of metal ions for water treatment. mdpi.comresearchgate.net The same mechanism that allows for metal ion capture also provides a facile route for the production of catalytic metallic nanoparticles . mdpi.comresearchgate.net This dual functionality highlights its potential in environmental remediation and catalysis.
The ability of this compound to form complexes with various metals is also being exploited. mdpi.com Research into mixed-ligand complexes involving this compound and other molecules like amino acids has demonstrated interesting antibacterial and structural characteristics. mdpi.com These metal chelates often exhibit enhanced biological potency compared to the free ligands, with applications as antibacterial, antifungal, and anticancer agents. chemrevlett.com
Furthermore, the integration of this compound into multi-component reaction (MCR) strategies is streamlining the synthesis of complex molecules. arkat-usa.org For instance, a one-pot, three-component reaction involving this compound has been developed for the rapid synthesis of quinazolinone N-nucleosides, which are being investigated for their anti-HIV activity. arkat-usa.org
Interdisciplinary Research Opportunities Involving this compound and Its Derivatives
The future of this compound research lies in breaking down traditional scientific silos and fostering interdisciplinary collaboration.
One of the most exciting frontiers is the study of the gut-brain axis . encyclopedia.pub this compound is a key metabolite in the kynurenine (B1673888) pathway, which is active in both humans and the gut microbiome. mdpi.comencyclopedia.pub Research at the intersection of microbiology, neuroscience, and medicine is exploring how microbial production of this compound influences host neuroactivity and its potential role as a biomarker or therapeutic target for neurological and inflammatory diseases. encyclopedia.pub The dual neuroprotective and neurotoxic effects observed in different contexts underscore the complexity and the need for further mechanistic understanding. encyclopedia.pub
The field of materials science and engineering continues to offer fertile ground for interdisciplinary work. The development of "smart materials" based on this compound polymers requires collaboration between chemists, materials scientists, and engineers to translate the unique chemical properties of these polymers into functional devices for sensing, energy storage, and biomedical applications. mdpi.comresearchgate.net
Finally, the intersection of computational chemistry and experimental synthesis is accelerating the discovery of new this compound derivatives with desired properties. nih.govtandfonline.com In silico methods are being used to predict the biological activities and pharmacodynamic profiles of novel hybrid molecules, guiding synthetic efforts towards the most promising candidates for therapeutic applications. nih.gov
Q & A
Q. What experimental methods are used to determine the polymorphic forms of anthranilic acid in pharmaceutical research?
Answer: Confined crystallization within mesoporous zeolite matrices is a method to control polymorphism. Solvent selection (e.g., ethanol vs. acetonitrile) significantly influences the polymorphic outcome (Polymorph I vs. II). Advanced characterization techniques such as powder X-ray diffraction (PXRD) and Fourier-transform infrared (FT-IR) spectroscopy are critical for identifying crystal structures, while scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide insights into crystal morphology. For example, acetonitrile produces uniform needle-like crystals (20 nm diameter) under confinement .
Q. How can this compound’s thermodynamic properties inform experimental design in synthetic chemistry?
Answer: Thermodynamic data, such as enthalpy of fusion (ΔfusH° = 18.42 kJ/mol) and sublimation (ΔsubH° = 104.90–111.60 kJ/mol), guide solvent selection and temperature control during synthesis. The following table summarizes key properties:
| Property | Value (kJ/mol) | Source |
|---|---|---|
| ΔfusH° (fusion) | 18.42 | Joback |
| ΔsubH° (sublimation) | 104.90–111.60 | NIST |
| ΔfG° (formation) | -88.45 | Joback |
| ΔcH° (combustion) | -3353.83 ± 0.80 | NIST |
These values are essential for optimizing reaction conditions, such as avoiding thermal degradation during purification .
Q. What retrosynthetic strategies are employed to synthesize quinazolinone derivatives from this compound?
Answer: this compound serves as a precursor in quinazolinone synthesis. Substituted primary amines (e.g., benzylamine) react with this compound and acylating agents (e.g., acetic anhydride or benzoyl chloride) to form 2-methyl- or 2-phenyl-substituted quinazolin-4-ones. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid side products like dimerization .
Advanced Research Questions
Q. How does this compound regulate bacterial pathogenicity through the RaaR signaling system?
Answer: In Ralstonia solanacearum, this compound binds to the transcriptional regulator RaaR , enhancing its affinity for target promoters. This interaction upregulates virulence factors (e.g., motility, biofilm formation) and quorum-sensing (QS) signals like 3-OH MAME and AHL. Key residues (L191 and L192 in RaaR’s LysR_substrate domain) are critical for this compound binding, as shown by isothermal titration calorimetry (ITC) and site-directed mutagenesis .
Q. How do conflicting studies interpret this compound’s role in neurological diseases?
Answer: this compound exhibits dual neuroprotective and neurotoxic effects, complicating mechanistic studies. For example:
- Neurotoxic : Elevated serum levels correlate with cluster headaches (+54%) and major depressive disorder .
- Neuroprotective : Acts as a kynurenine pathway intermediate, modulating oxidative stress in neuronal cells.
Discrepancies arise from confounding factors (e.g., host-microbiome metabolic crosstalk) and methodological differences in metabolite quantification (e.g., LC-MS vs. ELISA) .
Q. What advanced computational methods are used to study this compound’s tautomeric equilibria?
Answer: High-level ab initio calculations (e.g., density functional theory) analyze tautomeric conformations in gas and aqueous phases. This compound predominantly exists in two low-energy conformers (I and II), stabilized by intramolecular hydrogen bonding. Solvent effects are modeled using polarizable continuum models (PCMs), revealing solvent-dependent stabilization of the zwitterionic form .
Q. How does confined crystallization in zeolite matrices improve this compound’s pharmaceutical performance?
Answer: Nanoconfinement in zeolites reduces crystal size (20 nm vs. micro-scale in bulk) and enhances uniformity. Ethanol and acetonitrile solvents produce distinct polymorphs (II vs. I), with solvent polarity dictating nucleation kinetics. This method improves dissolution rates and bioavailability, critical for drug delivery systems .
Data Contradiction Analysis
Q. Why do studies report conflicting correlations between this compound and depression?
Answer: Contradictions stem from:
- Population heterogeneity : Genetic variations in kynurenine pathway enzymes (e.g., IDO1).
- Microbiome influence : Gut bacteria contribute ~30% of circulating this compound, complicating host-specific analyses.
- Methodological bias : Differences in sample preparation (e.g., serum vs. CSF) and detection limits across assays .
Q. How do solvent polarity and temperature affect this compound’s stability in chromatographic analysis?
Answer: High methanol content (>20%) and acidic pH (pH 4) destabilize this compound during HPLC, leading to peak broadening. Multivariate least squares (MLS) modeling optimizes mobile-phase conditions (e.g., pH 6–7 with 15% methanol) to enhance retention time reproducibility .
Methodological Recommendations
- For bacterial signaling studies: Use ITC and electrophoretic mobility shift assays (EMSAs) to validate ligand-receptor interactions .
- For polymorphism control: Combine confined crystallization with in situ PXRD for real-time monitoring .
- For neurological studies: Employ metabolomics workflows (UPLC-QTOF-MS) to disentangle host-microbiome contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
